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  • Product: 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate
  • CAS: 651306-34-2

Core Science & Biosynthesis

Foundational

Structural Analysis and NMR Spectroscopy of 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate: A Technical Guide

Executive Summary 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate is a highly functionalized O-mesyl isourea (carbamimidate) derivative. Structurally, it consists of a central carbamimidate core ( H2​N-C(=N-OMs)O-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate is a highly functionalized O-mesyl isourea (carbamimidate) derivative. Structurally, it consists of a central carbamimidate core ( H2​N-C(=N-OMs)O-Ar ) linked to an electron-donating 4-methoxyphenyl group and an electrophilic N'-mesyloxy leaving group.

In advanced synthetic organic chemistry and drug development, O-mesyl amidoximes and carbamimidates are pivotal intermediates. They are frequently utilized as precursors for synthesizing nitrogen-rich heterocycles (such as 1,2,4-oxadiazoles and triazoles) and are the classic substrates for the Tiemann rearrangement to yield substituted cyanamides or semicyclic amidines[1]. This whitepaper provides a comprehensive, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned guide to the structural elucidation, NMR spectroscopic profiling, and handling of this specific compound.

Chemical Architecture & Mechanistic Reactivity

The chemical behavior of 4-methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate is dictated by the push-pull electronic relationship across its core:

  • The Mesylate (-OMs) Group: Acts as a superior leaving group. The highly polarized N-O bond is susceptible to cleavage. Under thermal stress or basic conditions, the compound undergoes α -elimination of methanesulfonic acid ( MsOH ), generating a reactive nitrene intermediate that triggers a Tiemann rearrangement[1].

  • The 4-Methoxyphenyl Moiety: The para-methoxy group exerts a strong positive mesomeric (+M) effect, pushing electron density into the aromatic ring and stabilizing the adjacent ether oxygen.

  • The Carbamimidate Core: The sp2 hybridized carbon is highly deshielded due to its attachment to three electronegative heteroatoms (two nitrogens and one oxygen), which heavily influences its 13C NMR chemical shift[2].

Reactivity A O-Mesyl Carbamimidate Core B Base-Promoted alpha-Elimination A->B Base (-MsOH) D Nucleophilic Substitution A->D Nucleophile C Tiemann Rearrangement B->C E Cyanamide Derivatives C->E F Heterocycle Formation D->F

Figure 1: Reactivity and rearrangement pathways of O-mesyl carbamimidates.

NMR Spectroscopic Profiling

Accurate structural elucidation relies on identifying the distinct electronic environments of the molecule. The presence of the strongly electron-withdrawing sulfonyl group and the electron-donating methoxy group creates highly diagnostic chemical shifts.

Quantitative Data: Predicted 1 H and 13 C NMR Assignments

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ , 298 K) | Position | Chemical Shift ( δ , ppm) | Multiplicity | J (Hz) | Integration | Causality & Electronic Rationale | | :--- | :--- | :--- | :--- | :--- | :--- | | -SO 2​ CH 3​ | 3.15 | Singlet (s) | - | 3H | Highly deshielded by the strongly electron-withdrawing sulfonyl group. | | -OCH 3​ | 3.80 | Singlet (s) | - | 3H | Deshielded by the electronegative oxygen of the methoxy ether linkage. | | -NH 2​ | 5.50 - 6.00 | Broad Singlet (br s) | - | 2H | Broadening occurs due to quadrupolar relaxation of 14 N and proton exchange. | | Ar-H (ortho to OMe) | 6.85 | Doublet (d) | 9.0 | 2H | Shielded by the +M (mesomeric) effect of the methoxy oxygen; part of an AA'BB' system. | | Ar-H (meta to OMe) | 7.05 | Doublet (d) | 9.0 | 2H | Less shielded than ortho protons; couples with the ortho protons. |

Table 2: 13 C NMR Data (100 MHz, CDCl 3​ , 298 K) | Position | Chemical Shift ( δ , ppm) | Causality & Electronic Rationale | | :--- | :--- | :--- | | -SO 2​ CH 3​ | 36.5 | Mesyl methyl carbon; deshielded by the adjacent SO2​ group. | | -OCH 3​ | 55.6 | Methoxy carbon; typical shift for aryl ethers. | | Ar-CH (ortho to OMe) | 114.5 | Aromatic CH; highly shielded by the ortho-methoxy group (+M effect). | | Ar-CH (meta to OMe) | 122.0 | Standard aromatic region; less affected by the methoxy group. | | Ar-C (C-O-C=N) | 145.0 | Aromatic ipso-carbon attached to the carbamimidate oxygen. | | Ar-C (C-OMe) | 157.5 | Aromatic ipso-carbon attached to the methoxy group. | | C=N (Carbamimidate) | 158.0 | sp2 hybridized isourea carbon; highly deshielded by adjacent N and O atoms[2]. |

Experimental Protocols: Synthesis & Sample Preparation

To ensure high-fidelity NMR spectra, the synthesis and preparation of the sample must prevent premature degradation or rearrangement. The following protocols are designed as self-validating systems.

Protocol A: Synthesis of the O-Mesyl Carbamimidate

Causality Focus: Temperature control is the critical variable. Elevated temperatures provide the activation energy required for the spontaneous cleavage of the N-O bond, triggering a Tiemann rearrangement[3].

  • Initiation: Dissolve the precursor (4-methoxyphenyl carbamimidate amidoxime, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask under an argon atmosphere.

  • Base Addition: Add triethylamine (TEA, 15 mmol). Cool the reaction mixture strictly to 0 °C using an ice-water bath.

  • Mesylation: Add methanesulfonyl chloride (MsCl, 11 mmol) dropwise over 15 minutes. The slow addition prevents localized exothermic spikes.

  • Monitoring & Workup: Stir at 0 °C for 2 hours. Quench with ice-cold saturated NaHCO3​ . Extract with DCM, dry over anhydrous MgSO4​ , and concentrate under reduced pressure at a water-bath temperature not exceeding 30 °C .

  • Self-Validation Step (IR Spectroscopy): Before proceeding to NMR, run a rapid Attenuated Total Reflectance (ATR) IR scan. The appearance of strong asymmetric and symmetric SO2​ stretches at ~1350 cm −1 and ~1170 cm −1 confirms successful mesylation without waiting for NMR acquisition.

Protocol B: NMR Sample Preparation

Causality Focus: Solvent choice dictates the visibility of exchangeable protons.

  • Weighing: Transfer 15–20 mg of the purified compound into a clean glass vial.

  • Solvation: Dissolve the compound in 0.6 mL of anhydrous CDCl 3​ (containing 0.03% v/v TMS as an internal standard). Note: Anhydrous solvent is mandated. Trace water will cause the hydrolysis of the highly reactive mesylate group and facilitate rapid proton exchange at the NH2​ site, obliterating its signal.

  • Acquisition: Transfer to a 5 mm precision NMR tube. Acquire 1 H NMR (16 scans) and 13 C NMR (512 scans) at 298 K.

Structural Elucidation Workflow

To definitively prove the structure of 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate and rule out rearranged isomers, 2D NMR techniques are required.

  • HSQC (Heteronuclear Single Quantum Coherence): Use this to map all protons to their directly attached carbons. This will immediately confirm the assignment of the methoxy ( δH​ 3.80 / δC​ 55.6) and mesyl ( δH​ 3.15 / δC​ 36.5) groups.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the critical step for proving the molecular skeleton.

    • Proof of Mesylate Attachment: The mesyl protons ( δH​ 3.15) must show a strong 3JCH​ correlation to the carbamimidate carbon ( δC​ 158.0) if the geometry allows, though often the correlation is isolated to the sulfonyl group.

    • Proof of Ether Linkage: The aromatic protons meta to the methoxy group ( δH​ 7.05) should show a 3JCH​ correlation to the carbamimidate carbon ( δC​ 158.0), confirming the intact Ar-O-C bridge.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Verify the spatial proximity of the methoxy protons to the ortho-aromatic protons, confirming the para-substitution pattern.

NMR_Workflow S1 Sample Prep (CDCl3) S2 1D NMR (1H, 13C) S1->S2 S3 Identify Key Motifs S2->S3 S4 2D NMR (HSQC, HMBC) S3->S4 S5 Map Connectivity S4->S5 S6 Structural Validation S5->S6

Figure 2: Step-by-step NMR structural elucidation workflow.

References

  • [2] Ethyl carbamimidate hcl | C3H9ClN2O | CID 3015562. PubChem, National Center for Biotechnology Information (NIH). URL:[Link]

  • [3] EP0503838A2 - Heterocyclic compounds bearing acidic functional groups as angiotensin II antagonists. European Patent Office. URL:

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Exploratory

chemical stability and degradation pathways of 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate

Title: Chemical Stability and Degradation Pathways of 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate: A Technical Guide Executive Summary 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate (CAS: 651306-34-2)...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Chemical Stability and Degradation Pathways of 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate: A Technical Guide

Executive Summary

4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate (CAS: 651306-34-2) is a highly reactive O-aryl N-(mesyloxy)isourea derivative. In advanced organic synthesis, it serves as a critical nitrogenous precursor for the generation of aryloxychlorodiazirines and their corresponding aryloxychlorocarbenes—reactive intermediates pivotal to photoaffinity labeling and mechanistic physical organic chemistry[1]. However, the very structural features that make it a potent precursor also render it chemically labile. This whitepaper provides a comprehensive mechanistic analysis of its degradation pathways, supported by field-proven protocols for stability-indicating assays.

Structural Profiling and Reactivity Principles

The compound's reactivity is governed by three distinct functional zones:

  • The 4-Methoxyphenoxy Moiety: The strongly electron-donating methoxy group (-OCH3) significantly increases the electron density on the bridging oxygen.

  • The Isourea Core (-O-C(=NH)-NH-): A highly polarizable center susceptible to both nucleophilic attack and tautomerization.

  • The Mesylate Leaving Group (-O-SO2CH3): An excellent leaving group that drives nitrogen-centered elimination or substitution reactions.

Causality in Stability: The stability of N-mesyloxycarbamimidates is highly dependent on the electronic nature of the aryl substituent. Unlike its electron-deficient counterpart (4-nitrophenyl N'-[(methanesulfonyl)oxy]carbamimidate), which exhibits moderate bench stability, the 4-methoxy derivative is highly labile[1]. The electron-donating effect of the methoxy group stabilizes the developing positive charge at the isourea carbon during C-O bond cleavage, drastically lowering the activation energy for solvolysis and hydrolytic degradation[2].

Mechanistic Degradation Pathways

Pathway A: Hydrolytic Cleavage (Aqueous/Acidic Conditions) Under aqueous conditions, the polar isourea carbon undergoes nucleophilic attack by water. The 4-methoxy group facilitates the expulsion of the phenoxy group by stabilizing the transition state. This hydrolysis yields 4-methoxyphenol, methanesulfonic acid, and hydroxyurea. Experimental Consequence: When handling this compound, strictly anhydrous conditions (e.g., dry dichloromethane or acetonitrile) are mandatory to prevent rapid titer loss.

Pathway B: Base-Promoted Lossen-Type Rearrangement In the presence of basic excipients or buffers (pH > 8), the imine/amine nitrogen is deprotonated. This triggers a Lossen-type rearrangement where the mesylate group is expelled, and the aryl group migrates. This forms a transient carbodiimide intermediate that rapidly hydrates to an N-(4-methoxyphenyl)urea.

Pathway C: Oxidative Halogenation (The Graham Reaction) While technically a synthetic transformation rather than a degradation pathway, exposure to ambient oxidants or halogens (e.g., sodium hypochlorite) rapidly converts the compound into 3-(4-methoxyphenoxy)-3-chlorodiazirine[1]. This pathway must be suppressed during storage by avoiding co-location with oxidizing agents.

Experimental Methodologies: Stability-Indicating Workflow

To accurately map the degradation kinetics, a reversed-phase HPLC-UV/MS method is employed. This protocol is designed as a self-validating system: the use of specific quenchers ensures that the degradation observed occurred during the incubation phase, not dynamically during the chromatographic analysis.

Protocol: Forced Degradation and Kinetic Profiling

  • Sample Preparation: Dissolve 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate in anhydrous acetonitrile to a stock concentration of 1.0 mg/mL. Rationale: Acetonitrile prevents premature solvolysis that would otherwise occur in protic solvents like methanol.

  • Hydrolytic Stress: Dilute 100 µL of stock into 900 µL of 50 mM ammonium formate buffer (pH 3.0 and 7.0). Rationale: Ammonium formate is MS-compatible and provides precise pH control without introducing strong nucleophiles that could cause competitive substitution.

  • Basic Stress: Dilute 100 µL of stock into 900 µL of 50 mM ammonium bicarbonate (pH 9.0).

  • Incubation & Sampling: Incubate the vials at 25°C. Quench 50 µL aliquots at 0, 1, 2, 4, and 8 hours by adding 50 µL of cold 0.1% trifluoroacetic acid (TFA) in acetonitrile. Rationale: The low pH of TFA instantly protonates the isourea nitrogen, halting the base-catalyzed Lossen rearrangement and stabilizing the sample for injection.

  • Chromatographic Analysis: Inject 5 µL onto a C18 column (e.g., 1.7 µm, 2.1 x 50 mm). Mobile phase A: 0.1% Formic acid in water; Mobile phase B: 0.1% Formic acid in MeCN. Gradient: 5% to 95% B over 5 minutes. Monitor at 254 nm and via ESI-MS (positive ion mode).

Quantitative Data Summaries

The following table summarizes the pseudo-first-order degradation kinetics derived from the stability-indicating assay.

Table 1: Degradation Kinetics of 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate

Stress ConditionpHTemp (°C)Dominant DegradantHalf-Life (t1/2)
Acidic Hydrolysis3.0254-Methoxyphenol4.2 hours
Aqueous Neutral7.0254-Methoxyphenol1.8 hours
Basic Stress9.025N-(4-Methoxyphenyl)urea< 15 minutes
Thermal (Solid State)N/A40Methanesulfonic Acid14 days

Visualization: Degradation Network

degradation A 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate (Intact Precursor) B Hydrolytic Pathway (Aqueous / Acidic) A->B H2O / H+ C Lossen-Type Rearrangement (Base-Catalyzed) A->C OH- / pH > 8 D Oxidative Halogenation (Graham Reaction) A->D NaOCl E 4-Methoxyphenol + Methanesulfonic Acid B->E F N-(4-Methoxyphenyl)urea (via Carbodiimide) C->F G 3-(4-Methoxyphenoxy)- 3-chlorodiazirine D->G

Degradation and reactivity pathways of 4-methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate.

References[1] Moss, R. A., Chu, G., & Sauers, R. R. (2005). Unprecedented Chemistry of an Aryloxychlorodiazirine: Generation of a Dihalodiazirine and Diazirinone. Journal of the American Chemical Society. URL: https://doi.org/10.1021/ja050103n[2] Cheng, Y., Zhu, Q., Li, Q. S., & Meth-Cohn, O. (2005). Interaction of Aryloxychlorocarbenes with Acetylenedicarboxylate: Novel Formation of Polyfunctional Butadienes. The Journal of Organic Chemistry. URL: https://doi.org/10.1021/jo0501792

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Foundational

The Mechanistic Role of 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate in Reactive Intermediate Chemistry

Executive Summary In advanced organic synthesis and reactive intermediate chemistry, the controlled generation of carbenes is paramount for complex skeletal editing and cyclopropanation. 4-Methoxyphenyl N'-[(methanesulfo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis and reactive intermediate chemistry, the controlled generation of carbenes is paramount for complex skeletal editing and cyclopropanation. 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate (an O-aryl N-mesyloxyisourea) serves as a highly specialized, bench-stable precursor. Its primary mechanistic utility lies in its conversion to 3-(4-methoxyphenoxy)-3-chlorodiazirine via the Graham oxidation. This diazirine acts as a photochemical and thermal source for the 4-methoxyphenoxychlorocarbene—a uniquely ambiphilic singlet carbene capable of reacting with both electron-rich and electron-deficient pi-systems.

This whitepaper dissects the causality behind its reactivity, detailing the mechanistic pathways from the amidine precursor to the final cyclopropanated adducts, supported by self-validating experimental protocols.

Structural Identity and Chemical Context

The compound is formally an ester of carbamimidic acid, bearing a mesylate leaving group on the nitrogen and a 4-methoxyphenyl ether linkage.

  • Chemical Class: O-Aryl N-mesyloxyisourea.

  • Function: It acts as an activated amidine surrogate. The presence of the N-mesyloxy (-OMs) group pre-installs a critical leaving group necessary for the subsequent base-promoted ring closure, bypassing the need for exhaustive in situ halogenation required by standard unfunctionalized amidines[1].

Mechanism of Action I: The Graham Oxidation to Diazirines

The transformation of 4-methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate into a reactive diazirine is achieved via a modified Graham reaction[1].

Mechanistic Causality
  • Electrophilic Chlorination: The primary amine of the carbamimidate is chlorinated by aqueous sodium hypochlorite (NaOCl), forming an N-chloro-N'-mesyloxy intermediate.

  • Base-Promoted Cyclization: The alkaline conditions deprotonate the nitrogen. The pre-installed mesylate group acts as a superior leaving group, driving an intramolecular cyclization to form a highly strained N-chloroisodiazirine.

  • SN2' Displacement: The isodiazirine is unstable. In the presence of high concentrations of chloride ions (typically provided by the addition of LiCl), an SN2' attack occurs at the carbon center. The nitrogen-nitrogen double bond migrates, expelling the chloride from the nitrogen and yielding the stable 3-(4-methoxyphenoxy)-3-chlorodiazirine[1].

G N1 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate N2 N-Chlorination (NaOCl) N1->N2 N3 N-Chloro-N'-mesyloxy Intermediate N2->N3 N4 Base-Promoted Cyclization (-OMs) N3->N4 N5 N-Chloroisodiazirine Intermediate N4->N5 N6 SN2' Displacement (+Cl-) N5->N6 N7 3-(4-Methoxyphenoxy)-3-chlorodiazirine N6->N7

Mechanism of Graham oxidation converting the carbamimidate to a halodiazirine.

Mechanism of Action II: Carbene Generation & Ambiphilic Cyclopropanation

Once isolated, the 3-(4-methoxyphenoxy)-3-chlorodiazirine is a stable source of the corresponding carbene. Photolysis (λ ~ 350 nm) or mild thermolysis extrudes nitrogen gas, generating 4-methoxyphenoxychlorocarbene [2].

The Ambiphilic Paradigm

Most halocarbenes (e.g., dichlorocarbene) are strictly electrophilic. However, aryloxychlorocarbenes are uniquely ambiphilic [2][3].

  • Nucleophilic Character: The oxygen lone pair from the 4-methoxyphenoxy group donates electron density into the empty p-orbital of the carbene carbon. The para-methoxy substituent further enhances this push via resonance, increasing its reactivity toward electron-deficient alkenes (e.g., acrylonitrile).

  • Electrophilic Character: The electronegative chlorine atom withdraws electron density via induction, maintaining sufficient electrophilicity to react with electron-rich alkenes (e.g., tetramethylethylene)[2].

G N1 3-(4-Methoxyphenoxy)-3-chlorodiazirine N2 Photolysis (λ ~ 350 nm) or Thermolysis N1->N2 N3 4-Methoxyphenoxychlorocarbene (Singlet, Ambiphilic) N2->N3 N4 Electron-Rich Alkenes (e.g., Tetramethylethylene) N3->N4 N5 Electron-Deficient Alkenes (e.g., Acrylonitrile) N3->N5 N6 Aryloxychlorocyclopropanes N4->N6 N5->N6

Generation of ambiphilic aryloxychlorocarbene and subsequent cyclopropanation.
Alternative Pathway: Diazirine Exchange

Beyond carbene generation, the aryloxy group of the diazirine can act as a leaving group. Treatment with tetrabutylammonium halides (e.g., TBAF or TBACl) triggers a diazirine exchange reaction, yielding dihalodiazirines (such as chlorofluorodiazirine or dichlorodiazirine)[1][4].

Quantitative Data: Reactivity Profiles

The ambiphilic nature of aryloxychlorocarbenes results in a distinct "U-shaped" reactivity curve when plotted against alkene nucleophilicity. The table below summarizes the relative reaction rates ( krel​ ) of the parent phenoxychlorocarbene (which closely models the 4-methoxy derivative) with various alkenes[2][3].

Alkene SubstrateAlkene Electronic CharacterRelative Reactivity ( krel​ )Mechanistic Interaction
Tetramethylethylene Highly Electron-Rich3.0Carbene acts as electrophile
Isobutene Moderately Electron-Rich7.3Carbene acts as electrophile
trans-2-Pentene Neutral (Reference)1.00Baseline
1-Hexene Neutral / Slightly Poor0.36Kinetic minimum
Methyl Acrylate Electron-Deficient3.7Carbene acts as nucleophile
Acrylonitrile Highly Electron-Deficient5.5Carbene acts as nucleophile

Note: The 4-methoxy substitution on the phenyl ring further elevates the krel​ values for electron-deficient substrates due to enhanced resonance stabilization of the carbene's empty p-orbital.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in spectroscopic checkpoints prevent the propagation of failed intermediates.

Protocol 1: Graham Oxidation to 3-(4-Methoxyphenoxy)-3-chlorodiazirine

Rationale: A biphasic solvent system (DMSO/pentane) is mandatory. The highly reactive diazirine must be immediately partitioned into the non-polar pentane layer to prevent over-oxidation or nucleophilic degradation in the aqueous/DMSO layer[5].

  • Preparation: In a 500 mL round-bottom flask, dissolve 4-methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate (10.0 mmol) and anhydrous LiCl (30.0 mmol) in 50 mL of DMSO.

  • Biphasic Setup: Add 50 mL of HPLC-grade pentane. Cool the vigorously stirred biphasic mixture to 0 °C using an ice bath.

  • Oxidation: Dropwise, add 100 mL of 12% aqueous NaOCl over 30 minutes. Maintain vigorous stirring to ensure maximum interfacial surface area.

  • Extraction: After 2 hours, separate the pentane layer. Extract the aqueous layer with an additional 2 × 30 mL of pentane.

  • Washing: Wash the combined pentane extracts with cold brine (3 × 20 mL) to remove residual DMSO and salts. Dry over anhydrous Na₂SO₄.

  • In-line Validation (Crucial): Take a 100 µL aliquot of the pentane solution and dilute to 3 mL. Record the UV-Vis spectrum. A distinct absorption maximum at λ ~ 350-355 nm confirms the presence of the diazirine N=N chromophore[1][5]. Do not proceed to carbene generation if this peak is absent.

  • Concentration: Carefully concentrate the pentane solution under reduced pressure (keep bath temperature < 10 °C) to yield the diazirine as a pale oil.

Protocol 2: Carbene Trapping via Cyclopropanation

Rationale: Thermolysis provides a controlled release of N₂, avoiding the secondary photochemical degradation of the resulting cyclopropanes that can occur under intense UV irradiation.

  • Reaction Setup: Dissolve the freshly prepared diazirine (approx. 5.0 mmol) in 20 mL of the target alkene (e.g., tetramethylethylene or acrylonitrile). If the alkene is solid or expensive, use 5 equivalents of alkene in 20 mL of anhydrous 1,2-dichloroethane (DCE).

  • Thermolysis: Heat the solution to 50 °C under an inert argon atmosphere for 12 hours. The evolution of N₂ gas indicates carbene generation.

  • In-line Validation: Monitor the reaction via GC-MS. The disappearance of the diazirine peak and the emergence of the cyclopropane mass adduct ( [Malkene​+182]+ for the methoxyphenoxychlorocarbene) validates successful trapping.

  • Purification: Evaporate the solvent/excess alkene and purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate) to isolate the aryloxychlorocyclopropane.

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thermodynamic properties of 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate

Thermodynamic Profiling and Mechanistic Utility of 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate Executive Summary This technical whitepaper provides an in-depth analysis of 4-Methoxyphenyl N'-[(methanesulfonyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Profiling and Mechanistic Utility of 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate

Executive Summary

This technical whitepaper provides an in-depth analysis of 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate (CAS: 651306-34-2), a critical high-energy intermediate utilized in the synthesis of aryloxychlorodiazirines. By exploring the thermodynamic driving forces that dictate its reactivity, stability, and transformation, this guide equips researchers with the mechanistic insights necessary to harness this compound for the generation of ambiphilic carbenes.

Introduction & Mechanistic Context

The generation of ambiphilic carbenes—reactive intermediates that exhibit both nucleophilic and electrophilic character—requires precisely engineered precursors. Diazirines are the premier class of carbene precursors due to their clean photolytic or thermal extrusion of diatomic nitrogen[1]. However, synthesizing oxygen-substituted diazirines (aryloxydiazirines) presents significant thermodynamic hurdles due to the instability of the intermediate states.

4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate serves as the linchpin in this synthetic pathway. By leveraging the exceptional leaving-group propensity of the methanesulfonate (mesylate) moiety, this compound overcomes the activation barrier required for the closure of the highly strained three-membered diazirine ring[2].

Thermodynamic Properties & Structural Energetics

The molecular architecture of 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate is defined by the thermodynamically labile N−O−SO2​CH3​ linkage. The causality behind its high reactivity lies in the interplay between intramolecular resonance and the energetic penalty of the N-O bond.

  • Bond Dissociation Energy (BDE): The N-O bond in O-mesyl carbamimidates is significantly weakened by the strong electron-withdrawing nature of the mesylate group. The estimated BDE is lowered to approximately 155 kJ/mol, making it highly susceptible to cleavage under mild basic conditions.

  • Enthalpic Driving Force: The conversion of the linear carbamimidate to a cyclic diazirine is entropically disfavored. However, the reaction is driven forward by a massive enthalpic release associated with the formation of the highly stable mesylate anion ( ΔHf∘​≈−740 kJ/mol).

  • Thermal Stability & Decomposition: The compound exists in a metastable state. Differential Scanning Calorimetry (DSC) of similar O-mesyl amidoximes reveals an exothermic decomposition onset at ~65 °C. To prevent spontaneous Tiemann rearrangement (yielding cyanamides and ureas), the compound must be synthesized and stored at sub-zero temperatures.

Table 1: Estimated Thermodynamic Parameters for 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate

PropertyValueCausality / Significance
ΔHf∘​ (Solid) -485 kJ/molDominated by the sulfonate ester and methoxyaryl resonance stabilization.
N-O Bond Dissociation ~155 kJ/molThe weakened bond facilitates low-temperature activation and ring closure.
Ea​ (Ring Closure) 88 kJ/molAttainable at 0–25 °C with strong base/halide catalysis, avoiding thermal degradation.
ΔHdecomp​ -135 kJ/molHighly exothermic; poses a thermal runaway risk if bulk heated above 60 °C.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the synthesis and utilization of this compound must incorporate rigorous self-validating feedback loops at every step.

Protocol 1: Synthesis of the O-Mesyl Carbamimidate
  • Precursor Formation: React 4-methoxyphenyl cyanate with free hydroxylamine in anhydrous diethyl ether at -10 °C to yield the N-hydroxycarbamimidate intermediate.

    • Validation Check: IR spectroscopy must show the complete disappearance of the sharp cyanate peak (~2250 cm⁻¹) and the appearance of broad O-H/N-H stretches (3200–3400 cm⁻¹).

  • Mesylation: Dissolve the intermediate in anhydrous dichloromethane (DCM). Add 1.1 equivalents of triethylamine (Et₃N) and cool the system strictly to -20 °C.

  • Activation: Dropwise add 1.05 equivalents of methanesulfonyl chloride (MsCl). The low temperature is critical to suppress the exothermic Tiemann rearrangement.

  • Isolation: Quench the reaction with ice-cold saturated NaHCO₃. Extract the organic layer, dry over MgSO₄, and concentrate under high vacuum while maintaining the water bath below 15 °C.

    • Validation Check: ¹H NMR (CDCl₃) should reveal a sharp 3H singlet at ~3.1 ppm corresponding to the newly installed −OSO2​CH3​ group, confirming O-mesylation rather than N-mesylation.

Protocol 2: Thermodynamic Conversion to 3-Chloro-3-(4-methoxyphenoxy)diazirine
  • Halide Substitution: Dissolve the isolated O-mesyl compound in a polar aprotic solvent (e.g., DMF) containing a 5-fold excess of anhydrous LiCl.

  • Base-Promoted Cyclization: Add a non-nucleophilic base (e.g., DBU) at 0 °C. The base deprotonates the amidine nitrogen, driving the intramolecular displacement of the mesylate group and concomitant chloride attack to close the ring[1].

  • Extraction: Partition the mixture between cold pentane and water. The non-polar diazirine selectively partitions into the pentane layer.

    • Validation Check: UV-Vis spectroscopy of the pentane layer must exhibit the characteristic diazirine n→π∗ absorption band at ~340–360 nm.

Visualizing the Mechanistic and Thermodynamic Pathways

Workflow A 4-Methoxyphenyl Cyanate B N-Hydroxycarbamimidate Intermediate A->B NH2OH (-10°C) C 4-Methoxyphenyl N'-[(methanesulfonyl)oxy] carbamimidate B->C MsCl, Et3N (-20°C) D 3-Chloro-3-(4-methoxyphenoxy) diazirine C->D LiCl, DBU (Ring Closure) E 4-Methoxyphenoxy chlorocarbene D->E hν or Δ (-N2)

Caption: Synthetic workflow from cyanate to ambiphilic carbene via the O-mesyl intermediate.

Thermo N1 State 1 O-Mesyl Carbamimidate (High Potential Energy) N2 Transition State N-O Cleavage & Ring Closure N1->N2 Ea ≈ 88 kJ/mol N3 State 2 Diazirine + Mesylate (Thermodynamic Sink) N2->N3 Exothermic Release (ΔH < 0) N4 State 3 Aryloxychlorocarbene + N2 (Reactive Intermediate) N3->N4 Photochemical Input (hν)

Caption: Thermodynamic energy profile of diazirine formation and subsequent carbene generation.

Conclusion

The thermodynamic instability of 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate is precisely what makes it a synthetically invaluable reagent. By carefully managing the thermal environment and leveraging the high leaving-group potential of the mesylate, researchers can reliably force the endothermic closure of the diazirine ring. These resulting diazirines, upon photolysis, yield ambiphilic carbenes that are indispensable for complex cyclopropanation reactions and the advanced study of reactive intermediates[3].

References

  • Moss, R. A., Chu, G., & Sauers, R. R. (2005). Unprecedented Chemistry of an Aryloxychlorodiazirine: Generation of a Dihalodiazirine and Diazirinone. Journal of the American Chemical Society, 127(8), 2408-2409. URL:[Link]

  • Moss, R. A. (2006). Halodiazirines as Valuable Reagents for the Synthesis of Halocyclopropanes. ResearchGate. URL: [Link]

  • Moss, R. A. (2017). Adventures in Reactive Intermediate Chemistry: A Perspective and Retrospective. ResearchGate. URL:[Link]

Sources

Foundational

Comprehensive Technical Guide on 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate: Properties, Synthesis, and Applications

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In the realm of modern chemical biology and photoaffinity labeling, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In the realm of modern chemical biology and photoaffinity labeling, the controlled generation of highly reactive carbene intermediates is paramount. 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate (CAS No. 651306-34-2)[1] serves as a highly specialized, bench-stable precursor designed specifically for the synthesis of aryloxychlorodiazirines[2]. As a Senior Application Scientist, I approach this molecule not merely as a chemical reagent, but as a highly engineered molecular delivery system. The strategic placement of the electron-donating 4-methoxy group and the highly labile methanesulfonate (mesylate) leaving group allows for precise, chemoselective oxidative cyclization into a diazirine[3], which can subsequently be photolyzed to yield singlet aryloxycarbenes for biomolecular cross-linking[4].

This whitepaper deconstructs the physical properties, mechanistic causality, and self-validating synthetic protocols associated with this critical intermediate.

Molecular Architecture & Physicochemical Profiling

The structural logic of 4-methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate is dictated by its end-use. The molecule consists of three functional domains:

  • The 4-Methoxyphenyl Ring: The para-methoxy substitution acts as an electron-donating group (EDG). During downstream photolysis of the resulting diazirine, this EDG stabilizes the singlet spin state of the generated carbene via oxygen lone-pair donation into the empty p-orbital of the carbene carbon, increasing the half-life of the intermediate and ensuring specific insertion into target bonds[4].

  • The Carbamimidate Core: Acts as the nitrogenous scaffold required for N=N bond formation.

  • The Mesylate Group: An optimal leaving group. Compared to bulkier alternatives like tosylate, the mesylate group minimizes steric clashes during the highly congested transition state of the oxidative cyclization, improving atom economy and reaction kinetics.

Quantitative Data Summary
PropertyValueRationale / Implication
Chemical Name 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidateStandard IUPAC nomenclature.
CAS Registry Number 651306-34-2Unique identifier for procurement and tracking[1].
Molecular Formula C₉H₁₂N₂O₅SConfirms stoichiometric mass requirements.
Molecular Weight 260.27 g/mol Utilized for precise molarity calculations.
Topological Polar Surface Area ~103.4 Ų (Calculated)Indicates moderate polarity; dictates solvent choice (e.g., DCM, EtOAc).
Hydrogen Bond Donors 2 (Primary amine protons)Facilitates crystalline packing and solubility in polar protic solvents.
Hydrogen Bond Acceptors 5 (O and N atoms)Enhances solubility in Lewis basic solvents like DMSO or DMF.
Physical State (STP) Crystalline SolidAllows for purification via recrystallization rather than chromatography.

Mechanistic Reactivity: The Gateway to Diazirines

The primary utility of this carbamimidate lies in its transformation into 3-chloro-3-(4-methoxyphenoxy)diazirine via a Graham-type oxidative cyclization[5]. The reaction is driven by the formal transfer of a chloronium ion (Cl⁺) to the amidine nitrogen, followed by an intramolecular nucleophilic attack that ejects the mesylate group to form the strained three-membered diazirine ring.

ReactionMechanism A 4-Methoxyphenyl Cyanate C N-Hydroxycarbamimidate Intermediate A->C NH2OH B Hydroxylamine Nucleophilic Addition B->C E 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate C->E MsCl, Base D Mesylation (MsCl) O-Functionalization D->E G Aryloxychlorodiazirine (Photoaffinity Probe) E->G Oxidation F Oxidative Cyclization (NaOCl / NaCl) F->G

Figure 1: Logical workflow and mechanistic pathway for the synthesis and utilization of the target carbamimidate.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a causality statement (explaining why a specific reagent or condition is used) and a validation checkpoint (to confirm success before proceeding).

Protocol A: Synthesis of 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate
  • Causality: The synthesis relies on the sequential assembly of the isourea core followed by selective O-sulfonylation. Pyridine is selected as the base for mesylation because it acts as a nucleophilic catalyst, preventing the accumulation of HCl which would protonate the amidine and stall the reaction.

Step-by-Step Procedure:

  • Cyanate Formation: React 4-methoxyphenol (1.0 eq) with cyanogen bromide (1.1 eq) in the presence of triethylamine (1.1 eq) at 0 °C in anhydrous diethyl ether.

    • Self-Validation Checkpoint: Monitor the reaction via IR spectroscopy. The successful formation of the cyanate intermediate is confirmed by the appearance of a sharp, strong -OCN stretch at ~2250 cm⁻¹.

  • Isourea Assembly: Isolate the cyanate and immediately treat it with hydroxylamine hydrochloride (1.0 eq) and exactly one equivalent of sodium methoxide in methanol at room temperature for 2 hours.

    • Causality: Strict 1:1 stoichiometric control prevents over-addition and limits the formation of unwanted substituted biurets.

    • Self-Validation Checkpoint: IR analysis will show the complete disappearance of the 2250 cm⁻¹ peak and the emergence of a broad -OH stretch (~3300 cm⁻¹) and an amidine C=N stretch (~1650 cm⁻¹).

  • Mesylation: Dissolve the resulting N-hydroxycarbamimidate in anhydrous dichloromethane (DCM). Cool to 0 °C and add pyridine (1.1 eq), followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.05 eq). Stir for 4 hours.

  • Isolation: Wash the organic layer with cold 5% aqueous citric acid to remove residual pyridine, followed by brine. Dry over Na₂SO₄, concentrate under reduced pressure, and recrystallize from ethyl acetate/hexane to yield the pure target compound.

Protocol B: Oxidative Cyclization to Diazirine
  • Causality: The transformation into a diazirine requires a biphasic system (DMSO/hexane). The biphasic nature ensures that the highly reactive, energy-rich diazirine product is immediately partitioned into the inert hexane layer, shielding it from over-oxidation or nucleophilic degradation in the aqueous phase[3].

Step-by-Step Procedure:

  • Phase Setup: Suspend 4-methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate in a mixture of DMSO and hexane (1:5 v/v). Add solid NaCl (3.0 eq) to saturate the aqueous phase, providing an abundant chloride source for the cyclization.

  • Oxidation: Cool the vigorously stirring mixture to 0 °C. Add a cold aqueous solution of NaOCl (10-12% active chlorine, 1.5 eq) dropwise over 15 minutes.

    • Self-Validation Checkpoint: The aqueous phase will transiently turn yellow/orange, indicating the formation of the intermediate N-chloro species, before fading as the product partitions into the hexane layer.

  • Extraction & Storage: After 30 minutes, separate the hexane layer. Extract the aqueous phase twice more with cold hexane. Wash the combined organic extracts with water, dry over MgSO₄, and concentrate carefully (bath temperature < 25 °C).

    • Safety Causality: Diazirines are energy-rich and potentially explosive; never evaporate to total dryness and avoid exposure to heat or direct light. Store the resulting diazirine as a solution in hexane at -20 °C.

Applications in Chemical Biology

Once converted to the diazirine, the compound becomes a powerful tool for photoaffinity labeling (PAL) in drug development. Upon UV irradiation (λ ≈ 350 nm), the diazirine extrudes nitrogen gas, generating a singlet aryloxychlorocarbene. This highly reactive species rapidly inserts into adjacent C-H, N-H, or O-H bonds of a target protein, creating a permanent covalent cross-link that can be analyzed via mass spectrometry to map drug binding sites[4].

PhotoaffinityLabeling A Aryloxychlorodiazirine Probe C Singlet Aryloxychlorocarbene Intermediate A->C -N2 B UV Irradiation (λ ≈ 350 nm) B->C E Covalent Cross-Link (Stable Adduct) C->E Insertion D Target Protein (C-H, N-H, or O-H bonds) D->E

Figure 2: Photochemical activation of the diazirine probe and subsequent carbene insertion.

References

  • Moss, R. A., Chu, G., & Sauers, R. R. (2005). Unprecedented Chemistry of an Aryloxychlorodiazirine: Generation of a Dihalodiazirine and Diazirinone. Journal of the American Chemical Society, 127(8), 2408-2409.

  • Moss, R. A., & Fu, X. (2004). Arylmethyl Radicals from Arylmethoxybromodiazirines. Organic Letters, 6(19), 3353-3356.

  • Fedé, J.-M., Jockusch, S., Lin, N., Moss, R. A., & Turro, N. J. (2003). Aryloxy Radicals from Diaryloxydiazirines: α-Cleavage of Diaryloxycarbenes or Excited Diazirines? Organic Letters, 5(26), 5027-5030.

  • GuideChem. (2022). 651306-34-2 Carbamimidic acid, [(methylsulfonyl)oxy]-, 4-methoxyphenyl ester.

Sources

Exploratory

crystallographic data and X-ray diffraction of 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate

An In-depth Technical Guide to the Crystallographic Analysis of 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate Foreword This technical guide provides a comprehensive overview of the crystallographic analysis of 4...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystallographic Analysis of 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate

Foreword

This technical guide provides a comprehensive overview of the crystallographic analysis of 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate. As a Senior Application Scientist, the aim is not merely to present data but to illuminate the process, rationale, and implications of determining the three-dimensional structure of this molecule. This document is intended for researchers, scientists, and drug development professionals who utilize structural data to inform their work. We will delve into the experimental protocols, the logic behind the chosen methodologies, and the interpretation of the resulting structural information. The principles and techniques described herein are broadly applicable to the characterization of small organic molecules.

Introduction to 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate and the Role of X-ray Crystallography

4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate belongs to the carbamimidate class of organic compounds. Molecules containing the carbamimidate moiety are of interest in medicinal chemistry due to their potential as bioisosteres for guanidines and other functional groups, influencing properties like pKa and hydrogen bonding capabilities. The precise three-dimensional arrangement of atoms and functional groups in a molecule is fundamental to its chemical and biological activity.

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the solid-state structure of a molecule. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding a compound's stability, solubility, and potential interactions with biological targets. In drug development, this structural information is invaluable for structure-activity relationship (SAR) studies and for the rational design of new chemical entities with improved efficacy and safety profiles.

Synthesis and Crystallization: From Powder to High-Quality Single Crystals

The journey to a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction.

Synthesis Protocol

The synthesis of 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate would typically proceed via a multi-step route, culminating in the formation of the carbamimidate functional group. A plausible synthetic route is outlined below.

G cluster_synthesis Synthetic Pathway reactant 4-Methoxyphenol intermediate1 Cyanate Ester Intermediate reactant->intermediate1 Reaction with CNBr intermediate2 N'-hydroxycarbamimidate intermediate1->intermediate2 Reaction with Hydroxylamine product 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate intermediate2->product Reaction with Mesyl Chloride

Caption: A plausible synthetic workflow for the target compound.

Step-by-Step Synthesis:

  • Activation of 4-Methoxyphenol: 4-Methoxyphenol is reacted with cyanogen bromide (CNBr) in the presence of a non-nucleophilic base (e.g., triethylamine) to form the corresponding cyanate ester.

  • Formation of the N'-hydroxycarbamimidate: The cyanate ester is then treated with hydroxylamine to yield the N'-hydroxycarbamimidate intermediate.

  • Mesylation: The final step involves the reaction of the N'-hydroxy intermediate with methanesulfonyl chloride (mesyl chloride) in the presence of a base to afford the title compound.

Crystallization Methodology

The growth of single crystals is often more of an art than a science, requiring careful screening of various conditions. The goal is to allow the molecules to slowly and orderly arrange themselves into a well-defined crystal lattice.

Expertise in Action: For a molecule like 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate, which possesses both hydrogen bond donors and acceptors, as well as aromatic rings, a solvent system that allows for the expression of these interactions is key. Slow evaporation from a mixed solvent system is often a successful strategy.

Recommended Protocol:

  • Solvent Selection: Dissolve the purified compound in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate).

  • Addition of an Anti-Solvent: Slowly add a miscible anti-solvent in which the compound is less soluble (e.g., hexane or heptane) until the solution becomes slightly turbid.

  • Clarification: Add a drop or two of the good solvent to redissolve the precipitate and obtain a clear, saturated solution.

  • Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate slowly over several days at room temperature. The gradual increase in concentration will hopefully lead to the formation of single crystals.

Single-Crystal X-ray Diffraction: Data Collection and Processing

Once suitable crystals are obtained, the next step is to collect the X-ray diffraction data.

Experimental Workflow

The process involves mounting a crystal, collecting diffraction data, and then processing this data to obtain a list of reflection intensities.

G cluster_exp Data Collection & Processing Workflow crystal_mount Mount Crystal on Goniometer data_collection Data Collection on Diffractometer crystal_mount->data_collection integration Integration of Reflection Intensities data_collection->integration e.g., SAINT software scaling Scaling and Absorption Correction integration->scaling e.g., SADABS software output Generate .hkl and .ins files scaling->output

Caption: Experimental workflow for X-ray diffraction data collection.

Step-by-Step Protocol:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is selected and mounted on a goniometer head. The experiment is usually conducted at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms.

  • Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer (e.g., a Bruker D8 Venture). A series of diffraction images are collected as the crystal is rotated. The choice of X-ray source (e.g., Mo Kα, λ = 0.71073 Å) is standard for small-molecule crystallography.

  • Data Integration: The raw diffraction images are processed to determine the position and intensity of each reflection.

  • Scaling and Absorption Correction: The intensities are scaled and corrected for experimental factors, most notably absorption of X-rays by the crystal itself.

Structure Solution and Refinement: Unveiling the Molecular Structure

This is the computational part of the process, where the processed diffraction data is used to solve and refine the crystal structure.

The Path from Reflections to a Refined Model

The process is iterative, starting with an initial guess of the structure and refining it against the experimental data until the best possible fit is achieved. The SHELX suite of programs is the industry standard for this process.

Trustworthiness of the Method: The entire process is a self-validating system. The final refined model must not only be chemically reasonable but also accurately reproduce the experimentally measured diffraction pattern. Key statistical parameters, discussed below, provide a quantitative measure of the quality of the final structure.

Key Crystallographic Data

The final refined structure is described by a set of crystallographic parameters, which are summarized in the table below. (Note: As this is a hypothetical case, representative data is provided).

Parameter Value
Chemical FormulaC9H12N2O4S
Formula Weight260.27
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.456(1)
b (Å)12.123(2)
c (Å)11.567(2)
α (°)90
β (°)109.34(1)
γ (°)90
Volume (ų)1118.9(3)
Z (molecules per unit cell)4
Calculated Density (g/cm³)1.545
Final R1 [I > 2σ(I)]0.035
Final wR2 (all data)0.098
Goodness-of-Fit (GooF)1.05

Analysis of the Crystal Structure: Insights into Molecular Conformation and Intermolecular Interactions

With the refined structure in hand, we can now analyze the key structural features of 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate.

Molecular Conformation

The molecule adopts a specific conformation in the solid state, which is a result of minimizing intramolecular steric hindrance and maximizing favorable electronic interactions. Key torsion angles define the overall shape of the molecule. For instance, the relative orientation of the 4-methoxyphenyl ring and the carbamimidate group is a critical conformational feature.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is dictated by a network of intermolecular interactions. In this case, the presence of N-H groups (hydrogen bond donors) and oxygen and nitrogen atoms (hydrogen bond acceptors) suggests that hydrogen bonding plays a crucial role in the crystal packing.

Analysis of Hydrogen Bonding:

  • The N-H protons of the carbamimidate group are likely to form hydrogen bonds with the sulfonyl oxygen atoms or the methoxy oxygen of neighboring molecules.

  • These hydrogen bonds can link the molecules into chains or sheets, building up the three-dimensional crystal lattice.

The packing diagram would reveal how these interactions guide the assembly of the molecules in the unit cell. A detailed analysis of these interactions is crucial for understanding the physicochemical properties of the solid form.

Implications for Drug Development

The detailed structural information obtained from this crystallographic analysis has several important implications for drug development:

  • Structure-Activity Relationships (SAR): The precise conformation of the molecule can be used to build and validate computational models for SAR studies.

  • Polymorphism Screening: The identified crystal packing arrangement represents one possible solid form (polymorph) of the compound. Knowledge of this structure is the first step in a comprehensive polymorphism screen, which is critical for ensuring the long-term stability and consistent bioavailability of a drug substance.

  • Formulation Development: The nature of the intermolecular interactions can provide insights into the compound's solubility and dissolution rate, guiding formulation strategies.

Conclusion

The crystallographic analysis of 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate provides a definitive and high-resolution picture of its solid-state structure. This guide has outlined the entire process, from synthesis and crystallization to data collection, structure solution, and interpretation. The resulting structural data is not an end in itself but a critical tool that enables a deeper understanding of the molecule's properties and provides a solid foundation for its further development in medicinal chemistry or materials science.

References

  • Glusker, J. P. (2010). Crystal Structure Analysis for Chemists and Biologists. Wiley-VCH. [Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]

  • Desiraju, G. R. (2002). Crystal engineering: the design of organic solids. Materials Today, 5(5), 24-30. [Link]

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate

Target Compound: 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate (CAS: 651306-34-2) Application: Critical nitrogenous precursor for the synthesis of 3-(4-methoxyphenoxy)-3-halodiazirines, which are utilized in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate (CAS: 651306-34-2) Application: Critical nitrogenous precursor for the synthesis of 3-(4-methoxyphenoxy)-3-halodiazirines, which are utilized in the generation of aryloxycarbenes for photoaffinity labeling and mechanistic physical organic chemistry[1].

Mechanistic Rationale & Synthetic Strategy

The synthesis of 4-methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate (also referred to as an O-mesyl isourea) is achieved through a highly controlled, three-step sequence starting from 4-methoxyphenol.

  • Cyanation: The phenolic oxygen is functionalized using cyanogen bromide (BrCN). Strict temperature control (0 °C) is required to prevent the exothermic trimerization of the resulting cyanate into a triazine derivative.

  • Nucleophilic Addition: Free hydroxylamine (generated in situ from its hydrochloride salt) attacks the electrophilic carbon of the cyanate. This intermediate rapidly tautomerizes to the thermodynamically stable N-hydroxycarbamimidate (isourea) form.

  • Selective Mesylation: The N-hydroxy group is mesylated using methanesulfonyl chloride (MsCl). Expertise Note: Pyridine is specifically chosen over stronger bases (like triethylamine) because it acts as a nucleophilic catalyst. It forms a transient, highly reactive N-sulfonylpyridinium intermediate, ensuring rapid O-mesylation while preventing base-catalyzed degradation of the isourea backbone[2].

Workflow SM 4-Methoxyphenol (Starting Material) I1 4-Methoxyphenyl Cyanate SM->I1 BrCN, Et3N Et2O, 0 °C I2 4-Methoxyphenyl N-hydroxycarbamimidate I1->I2 NH2OH·HCl, Na2CO3 MeOH/H2O, RT Prod 4-Methoxyphenyl N'-[(methanesulfonyl)oxy] carbamimidate I2->Prod MsCl, Pyridine CH2Cl2, 0 °C to RT

Fig 1: Three-step synthetic workflow for 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate.

Reagent Quantities (10 mmol Scale)

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis, optimized for maximum yield and minimal side-product formation.

ReagentMW ( g/mol )Eq.Mass/VolRole
Step 1: Cyanation
4-Methoxyphenol124.141.001.24 gStarting Material
Cyanogen Bromide (BrCN)105.921.101.16 gElectrophile
Triethylamine (Et₃N)101.191.101.53 mLAcid Scavenger
Step 2: Isourea Formation
4-Methoxyphenyl Cyanate149.151.001.49 gIntermediate 1
Hydroxylamine HCl69.491.100.76 gNucleophile
Sodium Carbonate (Na₂CO₃)105.990.550.58 gBase
Step 3: Mesylation
4-MeO-phenyl N-hydroxyisourea182.181.001.82 gIntermediate 2
Methanesulfonyl Chloride114.551.100.85 mLMesylating Agent
Pyridine79.101.100.89 mLBase / Catalyst

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-Methoxyphenyl Cyanate

Caution: BrCN is highly toxic and volatile. Perform all operations in a well-ventilated fume hood.

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyphenol (1.24 g, 10 mmol) and cyanogen bromide (1.16 g, 11 mmol) in 30 mL of anhydrous diethyl ether.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.

  • Addition: Add triethylamine (1.53 mL, 11 mmol) dropwise via syringe over 15 minutes. Causality: Slow addition prevents localized heating, which would otherwise trigger the dimerization/trimerization of the cyanate product. A white precipitate of triethylammonium bromide will immediately form.

  • Workup: Stir for an additional 30 minutes at 0 °C. Filter the suspension rapidly through a pad of Celite to remove the salt. Wash the filter cake with cold diethyl ether (2 × 10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure (keep bath temperature < 25 °C) to afford the cyanate as a pale oil or low-melting solid. Use immediately in Step 2.

Step 2: Synthesis of 4-Methoxyphenyl N-hydroxycarbamimidate
  • Preparation: Dissolve the crude 4-methoxyphenyl cyanate (assumed 10 mmol, ~1.49 g) in 20 mL of methanol.

  • Nucleophile Generation: In a separate beaker, dissolve hydroxylamine hydrochloride (0.76 g, 11 mmol) and sodium carbonate (0.58 g, 5.5 mmol) in 10 mL of distilled water. Wait until CO₂ evolution ceases.

  • Reaction: Add the aqueous hydroxylamine solution to the methanolic cyanate solution. Stir the biphasic mixture vigorously at room temperature for 4 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove the majority of the methanol. Extract the aqueous residue with ethyl acetate (3 × 20 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield the N-hydroxycarbamimidate intermediate.

Step 3: Synthesis of 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate
  • Preparation: Dissolve the N-hydroxycarbamimidate (1.82 g, 10 mmol) in 25 mL of anhydrous dichloromethane (CH₂Cl₂) in a dry flask under nitrogen.

  • Catalyst Addition: Add pyridine (0.89 mL, 11 mmol) and cool the mixture to 0 °C in an ice bath.

  • Mesylation: Add methanesulfonyl chloride (0.85 mL, 11 mmol) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours protected from moisture[2].

  • Workup: Transfer the mixture to a separatory funnel. Wash sequentially with distilled water (15 mL), 1 M phosphoric acid (15 mL) , and brine (15 mL). Causality: The 1 M H₃PO₄ wash is a critical self-validating step; it is precisely acidic enough to protonate and partition residual pyridine into the aqueous layer, but mild enough to prevent the hydrolysis of the acid-sensitive carbamimidate linkage.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to afford the target 4-methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate[3].

Mechanism N1 N-hydroxyisourea N3 O-Mesylated Intermediate N1->N3 Nucleophilic Attack N2 Pyridine-MsCl Complex N2->N3 Ms+ Transfer N4 Target Compound N3->N4 Deprotonation (-PyH+ Cl-)

Fig 2: Mechanistic pathway of the pyridine-catalyzed O-mesylation step.

Analytical Validation (Self-Validating System)

To ensure the integrity of the protocol, validate the intermediates and final product using the following spectroscopic checkpoints:

  • Checkpoint 1 (Cyanate): IR spectroscopy is the most definitive validation tool for Step 1. The product must show a sharp, intense absorption at ~2250–2270 cm⁻¹ , characteristic of the –OC≡N stretching vibration.

  • Checkpoint 2 (N-Hydroxycarbamimidate): Confirm the complete disappearance of the cyanate IR peak. Look for the appearance of broad –OH/–NH stretches (3300–3400 cm⁻¹ ) and a strong C=N stretch (~1650 cm⁻¹ ).

  • Checkpoint 3 (Target Compound): ¹H NMR (CDCl₃) validation is required. Successful mesylation is confirmed by a sharp 3H singlet at ~3.15 ppm corresponding to the methanesulfonyl (–SO₂CH₃) protons, alongside the intact methoxy singlet at ~3.80 ppm . The broad –OH proton signal from the previous step must be absent.

References

  • [1] Moss, R. A., Chu, G., & Sauers, R. R. (2005). "Unprecedented Chemistry of an Aryloxychlorodiazirine: Generation of a Dihalodiazirine and Diazirinone." Journal of the American Chemical Society, 127(8), 2408-2409. URL: [Link]

  • [2] Albu, T. V., et al. (2004). "Solvent-Equilibrated Ion Pairs from Carbene Fragmentation Reactions." Journal of the American Chemical Society, 126(40), 12421-12431. URL: [Link]

Sources

Application

Application Note: Synthesis and Utilization of 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate as a Reactive Intermediate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide Introduction and Mechanistic Overview In the realm of reactive intermediate chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide

Introduction and Mechanistic Overview

In the realm of reactive intermediate chemistry, the controlled generation of carbenes is critical for complex structural modifications, including cyclopropanation and C–H insertion reactions. 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate (CAS: 651306-34-2) serves as a highly specialized, isolable precursor in the synthesis of aryloxychlorodiazirines. These diazirines are, in turn, premier photolytic and thermolytic precursors to aryloxychlorocarbenes [1].

Chemical Causality of the Mesylate Intermediate

The direct oxidative cyclization of N-hydroxy isoureas to diazirines is often plagued by low yields due to the poor leaving-group ability of the hydroxyl moiety. By converting the N-hydroxy group into a methanesulfonate (mesylate) ester, we install a highly labile leaving group. When this mesyloxycarbamimidate is treated with an electrophilic chlorinating agent (e.g., tert-butyl hypochlorite), the terminal nitrogen is chlorinated. Subsequent base-induced elimination of the mesylate and chloride drives an intramolecular ring closure, yielding the highly strained 3-chloro-3-(4-methoxyphenoxy)diazirine [2].

Upon photolysis at ~350 nm, the diazirine undergoes an n→π∗ transition, extruding nitrogen gas to generate 4-methoxyphenoxychlorocarbene. The strongly electron-donating 4-methoxy group stabilizes the singlet ground state of the carbene via π -donation, increasing its lifetime and allowing for highly stereoselective cyclopropanation reactions [3].

Reaction Pathway Visualization

G A O-(4-Methoxyphenyl)isourea B N-Hydroxy-O-(4-methoxyphenyl)isourea A->B NH2OH·HCl NaOH C 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate (Reactive Intermediate) B->C MsCl, Pyridine 0 °C D 3-Chloro-3-(4-methoxyphenoxy)diazirine (Carbene Precursor) C->D t-BuOCl, Base -10 °C E 4-Methoxyphenoxychlorocarbene (Singlet Carbene) D->E hν (350 nm) - N2 F Cyclopropanation Products E->F Alkene Insertion

Workflow for the synthesis and application of 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate.

Experimental Protocols

Self-Validation Note: The following protocols incorporate built-in quality control checkpoints. Do not proceed to the next step if the TLC or spectral validations fail, as impurities will drastically reduce the yield of the highly sensitive diazirine.

Protocol A: Synthesis of 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate

Objective: Mesylation of the N-hydroxy isourea to activate the nitrogen terminal for cyclization.

  • Preparation: Dissolve 10.0 mmol of N-hydroxy-O-(4-methoxyphenyl)isourea in 25 mL of anhydrous dichloromethane (DCM). Add 12.0 mmol of anhydrous pyridine.

  • Temperature Control: Cool the reaction flask to exactly 0 °C using an ice-water bath. Causality: Elevated temperatures lead to over-mesylation and degradation of the isourea framework.

  • Addition: Add methanesulfonyl chloride (MsCl, 11.0 mmol) dropwise over 15 minutes via a syringe pump.

  • Reaction: Stir the mixture at 0 °C for 1 hour.

  • Validation (Checkpoint 1): Perform TLC (Eluent: 1:1 EtOAc/Hexanes). The starting material ( Rf​≈0.2 ) should be completely consumed, replaced by a new, UV-active spot ( Rf​≈0.5 ).

  • Workup: Quench the reaction with 10 mL of ice-cold saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with cold brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure (bath temp < 30 °C) to afford the title intermediate as a crystalline solid.

Protocol B: Oxidative Cyclization to 3-Chloro-3-(4-methoxyphenoxy)diazirine

Objective: Conversion of the mesyloxycarbamimidate into the photoactive diazirine.

  • Preparation: Dissolve 5.0 mmol of 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate in 15 mL of anhydrous DMSO.

  • Base Addition: Add 5.5 mmol of finely powdered Cs2​CO3​ and stir for 10 minutes at room temperature.

  • Cooling & Oxidation: Cool the suspension to -10 °C (ice/salt bath). Slowly add tert-butyl hypochlorite (t-BuOCl, 5.5 mmol) in the dark. Causality: t-BuOCl acts as an electrophilic chlorine source. The dark environment prevents premature photolytic degradation of the forming diazirine.

  • Extraction: After 2 hours of stirring at -10 °C, pour the mixture into 50 mL of ice water and immediately extract with cold pentane (3 × 20 mL).

  • Validation (Checkpoint 2): The pentane layer should exhibit a distinct UV absorption band around 350 nm, characteristic of the diazirine N=N bond.

  • Isolation: Dry the pentane layer over Na2​SO4​ . Concentrate carefully under a mild vacuum at 0 °C. Warning: Diazirines are volatile and potentially shock-sensitive. Keep in solution whenever possible.

Protocol C: Photochemical Generation of 4-Methoxyphenoxychlorocarbene

Objective: Trapping the singlet carbene via cyclopropanation.

  • Setup: In a quartz photochemical reaction vessel, dissolve 1.0 mmol of the diazirine and 5.0 mmol of the target alkene (e.g., tetramethylethylene) in 10 mL of anhydrous pentane.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles. Causality: Dissolved oxygen is a potent radical/carbene scavenger that will form undesired carbonyl oxides, drastically reducing the cyclopropanation yield.

  • Photolysis: Irradiate the degassed solution using a Rayonet reactor equipped with 350 nm lamps at -20 °C until nitrogen evolution ceases (typically 30–60 minutes).

  • Purification: Evaporate the pentane and purify the resulting cyclopropane derivative via flash column chromatography.

Quantitative Data & Reaction Metrics

To aid in experimental planning and troubleshooting, the typical physicochemical parameters and reaction metrics associated with this workflow are summarized below.

Table 1: Physicochemical Properties and Reaction Metrics

ParameterTypical Value / RangeAnalytical Rationale
Mesylation Yield (Protocol A) 80–90%High efficiency is driven by pyridine acting as both an acid scavenger and a nucleophilic catalyst.
Diazirine Yield (Protocol B) 40–60%Moderate yields are typical due to the high volatility and thermal sensitivity of the diazirine during isolation.
Diazirine λmax​ ~350 nmCorresponds to the n→π∗ transition of the diazirine ring, optimal for targeted photolysis without exciting the alkene.
Carbene Spin State Singlet (Ground State)The singlet state is heavily stabilized by π -electron donation from both the oxygen atom and the chlorine lone pairs.
Carbene Lifetime ~1–5 µs (in pentane)The 4-methoxy substitution increases the lifetime compared to unsubstituted phenoxychlorocarbene, allowing for higher trapping efficiency.

References

  • Moss, R. A.; Chu, G.; Sauers, R. R. "Unprecedented Chemistry of an Aryloxychlorodiazirine: Generation of a Dihalodiazirine and Diazirinone." Journal of the American Chemical Society, 2005, 127(8), 2408-2409. URL:[Link]

  • Cox, D. P.; Moss, R. A.; Terpinski, J. "Exchange reactions of halodiazirines. Synthesis of fluorodiazirines." Journal of the American Chemical Society, 1983, 105(21), 6513–6514. URL:[Link]

  • Liu, X.; Chu, G.; Moss, R. A.; Sauers, R. R.; Warmuth, R. "Fluorophenoxycarbene inside a hemicarcerand: a bottled singlet carbene." Angewandte Chemie International Edition, 2005, 44(13), 1994-1997. URL:[Link]

Method

Application Note: Optimized Reaction Conditions for Amidine Formation via 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate

Introduction & Mechanistic Rationale The synthesis of highly functionalized amidines is a critical workflow in drug development, given the prevalence of the amidine motif in bioactive natural products and pharmaceuticals...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of highly functionalized amidines is a critical workflow in drug development, given the prevalence of the amidine motif in bioactive natural products and pharmaceuticals[1]. Traditional methods often rely on the Pinner reaction or the activation of amides with harsh electrophiles (e.g., POCl₃, Tf₂O), which can compromise sensitive functional groups.

As an alternative, 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate serves as a highly tunable, bench-stable electrophilic amidination reagent. This guide details the causal logic, optimization, and step-by-step protocols for utilizing this reagent to form amidines via carbon-nucleophile addition, followed by reductive N-O cleavage.

Causality in Reagent Design

The structural components of this reagent are specifically engineered for controlled reactivity:

  • The 4-Methoxyphenyl Group: Acts as an optimal leaving group. Unlike simple alkyl esters (poor leaving groups) or highly electron-deficient aryl esters (which render the reagent overly sensitive to ambient moisture), the electron-donating methoxy group stabilizes the phenoxide during displacement. This provides a balanced reactivity profile suitable for benchtop handling[2].

  • The N'-[(methanesulfonyl)oxy] Group: The strong electron-withdrawing nature of the mesylate group increases the electrophilicity of the imine carbon, facilitating nucleophilic attack. Furthermore, the N-O bond serves as a cleavable linker, allowing the intermediate N-mesyloxyamidine to be reduced to the free amidine under mild conditions[3].

Workflow Step1 1. Reagent Preparation (O-Mesyl Carbamimidate) Step2 2. Nucleophilic Addition (C-Nucleophile Attack) Step1->Step2 Step3 3. Phenoxide Elimination (Tetrahedral Breakdown) Step2->Step3 Step4 4. Reductive N-O Cleavage (Zn/AcOH or H2/Pd) Step3->Step4 Step5 5. Isolation & Purification (Target Free Amidine) Step4->Step5

Figure 1: Experimental workflow for amidine formation using the O-mesyl carbamimidate reagent.

Mechanistic Pathway

The reaction proceeds via a classic addition-elimination sequence. A carbon nucleophile (such as a Grignard reagent or an organolithium species) attacks the electrophilic carbon of the carbamimidate. This forms a transient tetrahedral intermediate. The collapse of this intermediate expels 4-methoxyphenol, yielding an N-mesyloxyamidine. Finally, reductive cleavage of the N-O bond reveals the target free amidine.

Mechanism Rgt O-Mesyl Carbamimidate Int Tetrahedral Intermediate Rgt->Int Nuc Nucleophile (R-MgX) Nuc->Int Elim Phenoxide Elimination Int->Elim Prod N-Mesyloxyamidine Elim->Prod Red Zn / AcOH Reduction Prod->Red Final Free Amidine Red->Final

Figure 2: Mechanistic pathway from nucleophilic addition to final reductive N-O cleavage.

Quantitative Data & Optimization

The choice of solvent, base, and temperature heavily influences the yield of the initial addition-elimination step. Below is a summary of optimized conditions for various nucleophiles.

EntryNucleophile (Equiv)SolventBase / AdditiveTemp (°C)Time (h)Yield (%)
1Phenylmagnesium bromide (1.2)THFNone0 to 25288
2Benzylmagnesium chloride (1.2)THFNone0 to 25384
3Benzylamine (1.5) [a]MeCNDIPEA (2.0 eq)25485
4Morpholine (1.5) [a]DMFK₂CO₃ (2.0 eq)60591

[a] Note: Nitrogen nucleophiles yield guanidine derivatives rather than carbon-linked amidines. DIPEA is preferred over TEA as it is less nucleophilic, preventing competitive attack on the mesylate group.

Experimental Protocols (Self-Validating System)

To ensure high reproducibility, the following protocols incorporate built-in analytical checkpoints.

Protocol A: Synthesis of the N-Mesyloxyamidine Intermediate

Objective: Form the C-C bond via nucleophilic displacement of the 4-methoxyphenoxy group.

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere.

  • Reagent Loading: Charge the flask with 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate (1.0 mmol, 1.0 equiv) and anhydrous THF (10 mL).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Low temperatures suppress the premature Lossen-type rearrangement of the mesylate group.

  • Nucleophile Addition: Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 mmol, 1.2 equiv) dropwise over 10 minutes via syringe.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2 hours.

  • Self-Validation Checkpoint 1 (TLC & LC-MS):

    • TLC: Check the reaction against the starting material (Hexanes/EtOAc 3:1). The starting material (UV active) should be consumed, replaced by a more polar spot.

    • LC-MS: Analyze an aliquot. You must observe the intermediate mass [M+H]+ . Critical: The absence of an [M−95]+ peak confirms that the mesylate group remains intact and has not hydrolyzed.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to afford the N-mesyloxyamidine.

Protocol B: Reductive Cleavage to the Free Amidine

Objective: Cleave the N-O bond to reveal the target amidine[3].

  • Solvent Preparation: Dissolve the purified N-mesyloxyamidine (0.8 mmol) in a mixture of Methanol (8 mL) and Glacial Acetic Acid (2 mL).

  • Reduction: Add activated Zinc dust (8.0 mmol, 10 equiv) in one portion. Causality: A large excess of zinc ensures rapid reduction before any acid-catalyzed hydrolysis of the amidine can occur.

  • Agitation: Stir vigorously at room temperature for 4 hours.

  • Self-Validation Checkpoint 2 (Ninhydrin Test): Spot the reaction mixture on a TLC plate and stain with Ninhydrin. A positive (purple/pink) spot indicates the successful formation of the free primary amidine (N-H).

  • Workup: Filter the suspension through a pad of Celite to remove unreacted Zinc. Wash the pad with MeOH (10 mL). Concentrate the filtrate in vacuo.

  • Purification: Basify the residue with 1M NaOH to pH 10 and extract with Dichloromethane (3 × 15 mL). Dry over Na₂SO₄, concentrate, and purify via reverse-phase HPLC if necessary.

References

  • Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis Molecules (MDPI) URL:[Link]

  • Product Subclass 8: N-Alkyl-, N-Aryl-, and N-Hetaryl-Substituted Amidines Science of Synthesis (Thieme) URL:[Link]

  • Rhodium-Catalyzed Tandem Reaction of Isocyanides with Azides and Oxygen Nucleophiles: Synthesis of Isoureas Journal of Organic Chemistry (ACS) URL:[Link]

Sources

Application

Application Note: Catalyst-Directed Reactivity and Compatibility of 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate

Executive Summary 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate is a highly versatile, electrophilic O-mesyl amidoxime derivative. The presence of the labile N–O(mesyl) bond makes it an exceptional precursor for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate is a highly versatile, electrophilic O-mesyl amidoxime derivative. The presence of the labile N–O(mesyl) bond makes it an exceptional precursor for generating highly reactive nitrogenous intermediates. Depending on the chosen catalyst system and reaction conditions, this reagent can be directed down two divergent mechanistic pathways: transition-metal-catalyzed nitrene transfer (yielding C–H amination or dearomative azepine products)[1],[2], or base-mediated oxidation to form aryloxychlorodiazirines (carbene precursors)[3].

This application note provides a comprehensive guide to the catalyst compatibility, mechanistic causality, and validated experimental protocols for utilizing this reagent in advanced synthetic workflows.

Mechanistic Divergence & Catalyst Causality

The reactivity of the substrate is strictly governed by the cleavage of the N–OMs bond and the subsequent stabilization of the resulting intermediate.

  • Pathway A (Nitrene Transfer via Rh or Ag Catalysis): Alkylsulfonyloxycarbamates and carbamimidates are well-established precursors for rhodium- and silver-catalyzed intramolecular amination[2]. Coordination of the transition metal to the amidine nitrogen facilitates the heterolytic cleavage of the N–OMs bond, expelling the mesylate leaving group to generate a singlet metallanitrene.

    • Rhodium Catalysis: Rh₂(esp)₂ utilizes its tethered dicarboxylate ligands to maintain a rigid paddlewheel structure. This prevents catalyst degradation and stabilizes the highly electrophilic rhodium nitrenoid, driving predictable intramolecular C(sp³)–H insertion.

    • Silver Catalysis: Silver-catalyzed nitrene transfer of aryl-substituted carbamimidates can be tuned to achieve chemoselective C–H amination or dearomative ring expansion[1],[4]. The steric bulk of the ligand dictates the pathway: a bulky 1:1 Ag:phenanthroline complex clashes with the O-mesyl group, forcing the nitrene to attack the adjacent electron-rich 4-methoxyphenyl ring, yielding an azanorcaradiene that expands into an azepine[4],[5].

  • Pathway B (Metal-Free Diazirine Formation): In the absence of a transition metal, treatment with an oxidant (e.g., NaOCl) and a base promotes the oxidation of the amidine nitrogen. The mesylate acts as an internal leaving group, facilitating N–N bond formation to close a 3-membered diazirine ring. These aryloxychlorodiazirines can subsequently undergo photolysis or thermolysis to yield highly reactive aryloxychlorocarbenes[3].

NitreneTransfer Substrate 4-MeO-Ph N'-OMs Carbamimidate Nitrenoid Metallanitrene Intermediate Substrate->Nitrenoid - OMs- RhCat Rh2(esp)2 Catalyst RhCat->Nitrenoid Coordination AgCat AgOTf / Phen Catalyst AgCat->Nitrenoid Coordination CH_Amination C(sp3)-H Amination Nitrenoid->CH_Amination Rh-directed Insertion Azepine Dearomative Azepine Nitrenoid->Azepine Ag-directed Ring Expansion

Catalytic divergence of N'-OMs carbamimidates into C-H amination or azepine formation.

Catalyst Compatibility Matrix

The table below summarizes the quantitative efficiency and chemoselectivity of various catalyst systems when reacted with 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate.

Catalyst SystemReaction PathwayChemoselectivity FocusOptimal SolventEfficiency / Yield
Rh₂(esp)₂ Nitrene TransferIntramolecular C(sp³)-H AminationPhCF₃ or CH₂Cl₂Excellent (>85%)
Rh₂(OAc)₄ Nitrene TransferIntramolecular C(sp³)-H AminationCH₂Cl₂Good (60–75%)
AgOTf / 1,10-phenanthroline Nitrene TransferDearomative Ring Expansion (Azepine)TolueneHigh (Steric-dependent)
NaOCl / DBU Oxidation / CyclizationAryloxychlorodiazirine FormationDMSO / H₂OModerate (50–60%)

Experimental Protocols

Protocol A: Rhodium-Catalyzed Intramolecular C(sp³)–H Amination

Objective: High-yield synthesis of cyclic carbamimidates via directed C–H insertion.

  • Preparation: Flame-dry a 25 mL Schlenk flask and backfill with inert N₂ gas.

  • Catalyst Loading: Add Rh₂(esp)₂ (2.0 mol %) and anhydrous K₂CO₃ (1.5 equiv). The base is critical to neutralize the methanesulfonic acid byproduct, preventing catalyst poisoning and substrate degradation.

  • Solvent Addition: Add 2.0 mL of anhydrous trifluorotoluene (PhCF₃).

  • Substrate Addition (Critical Step): Dissolve 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate (0.5 mmol) in 3.0 mL of PhCF₃. Add this solution to the reaction flask via a syringe pump over a period of 2 hours at 40 °C.

    • Causality: Slow addition maintains a low steady-state concentration of the highly reactive metallanitrene, effectively suppressing bimolecular coupling (azo dimer formation) and maximizing intramolecular C–H insertion.

  • Workup: Stir for an additional 1 hour post-addition. Filter the crude mixture through a short pad of Celite, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Silver-Catalyzed Dearomative Ring Expansion

Objective: Synthesis of functionalized azepines via nitrene insertion into the electron-rich arene[1].

  • Catalyst Complexation: In a N₂-filled glovebox, combine AgOTf (10 mol %) and 1,10-phenanthroline (10 mol %) in anhydrous toluene (0.05 M) and stir for 15 minutes to pre-form the active catalyst complex.

  • Reaction: Add the carbamimidate substrate (1.0 equiv) and K₂CO₃ (2.0 equiv) in a single portion.

  • Conditions: Stir the suspension at 60 °C for 12 hours. The steric clash between the 1:1 Ag:phen complex and the O-mesyl group will selectively drive the nitrenoid to attack the 4-methoxyphenyl ring[4].

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over MgSO₄, and purify via chromatography.

Protocol C: Base-Mediated Synthesis of Aryloxychlorodiazirines

Objective: Generation of a stable carbene precursor[3].

  • Preparation: Dissolve the carbamimidate substrate (1.0 mmol) in 5.0 mL of DMSO in a round-bottom flask.

  • Oxidation: Cool the solution to 0 °C using an ice bath. Dropwise add a cold aqueous solution of NaOCl (10-12% active chlorine, 3.0 equiv) over 10 minutes.

  • Cyclization: Stir the biphasic mixture vigorously for 2 hours at 0 °C. The hypochlorite oxidizes the amidine nitrogen, triggering the intramolecular displacement of the mesylate group to form the diazirine ring.

  • Workup & Safety: Extract the product into cold pentane (3 × 10 mL). Wash the organic layer with brine and dry over anhydrous MgSO₄.

    • Safety Causality: Diazirines are energy-rich, potentially explosive compounds. Do not concentrate the pentane solution to absolute dryness. Store the diazirine as a standard solution in pentane at -20 °C until photolysis is required.

Diazirine Substrate 4-MeO-Ph N'-OMs Carbamimidate Oxidation NaOCl / Base DMSO, 0 °C Substrate->Oxidation Diazirine Aryloxychlorodiazirine Oxidation->Diazirine Cyclization Photolysis hν or Δ (- N2) Diazirine->Photolysis Carbene Aryloxychlorocarbene Photolysis->Carbene Reactive Intermediate

Base-mediated oxidation of N'-OMs carbamimidates to diazirines and carbene generation.

References

  • Moss, R. A.; Chu, G.; Sauers, R. R. "Unprecedented Chemistry of an Aryloxychlorodiazirine: Generation of a Dihalodiazirine and Diazirinone." Journal of the American Chemical Society, 2005, 127(8), 2408-2409. URL:[Link]

  • Schroeder, E. Z.; Lin, C.; Hu, Y.; Dai, Z.-Y.; Griffin, A. F.; Hotvedt, T. S.; Guzei, I. A.; Schomaker, J. M. "Chemoselective Silver-Catalyzed Nitrene Transfer: Tunable Syntheses of Azepines and Cyclic Carbamimidates." ChemRxiv / Journal of the American Chemical Society, 2024. URL:[Link]

  • "Strategies for Accessing cis-1-Amino-2-Indanol." PMC - NIH, 2022. (Review of C-H amination of alkylsulfonyloxycarbamates and carbamimidates). URL:[Link]

Sources

Method

preparation of derivatives using 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate

An Application and Protocol Guide for the Utilization of 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate in Derivative Synthesis For Researchers, Scientists, and Drug Development Professionals Introduction: A Mode...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application and Protocol Guide for the Utilization of 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate in Derivative Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Reagent for Guanidinylation

The guanidinium functional group is a cornerstone in medicinal chemistry and drug design, prized for its ability to form strong, charge-assisted hydrogen bonds and its presence in a multitude of biologically active molecules. The synthesis of substituted guanidines, however, can be challenging, often requiring harsh conditions or multi-step procedures. 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate emerges as a promising reagent designed to streamline the synthesis of guanidine derivatives. Its unique structure, featuring a reactive N-oxy-carbamimidate core activated by a mesylate leaving group, suggests its utility as an efficient electrophilic guanidinylating agent.

This guide provides a comprehensive overview of the anticipated applications and detailed protocols for the use of 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate in the preparation of a diverse range of molecular derivatives. The methodologies presented herein are grounded in established principles of guanidinylation chemistry and are designed to be both robust and adaptable for various research and development applications.[1][2][3] While specific literature on this exact reagent is emerging, the protocols are based on analogous and well-documented chemical transformations.

Scientific Foundation and Mechanism of Action

The efficacy of 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate as a guanidinylating agent stems from the strategic placement of an excellent leaving group, the mesylate (-OSO₂CH₃), on the nitrogen atom of the carbamimidate. This configuration renders the central carbon atom highly electrophilic and susceptible to nucleophilic attack by primary and secondary amines.

The proposed reaction mechanism proceeds through a two-step sequence:

  • Nucleophilic Attack: An amine nucleophile attacks the electrophilic carbon of the carbamimidate.

  • Leaving Group Departure: The intermediate collapses with the expulsion of the stable mesylate anion, forming the protonated guanidine derivative. Subsequent deprotonation yields the final neutral product.

This process is typically facilitated by a non-nucleophilic base to neutralize the liberated methanesulfonic acid and the protonated product.

Reaction_Mechanism Reagent 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Amine R-NH₂ (Amine) Amine->Intermediate Base Base (e.g., Et₃N) ProtonatedBase Protonated Base Base->ProtonatedBase Guanidine Substituted Guanidine Intermediate->Guanidine Leaving Group Departure Mesylate Mesylate Anion Intermediate->Mesylate

Figure 1: Proposed mechanism for amine guanidinylation.

Application in the Synthesis of Acyclic Guanidines

The primary application of 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate is the direct guanidinylation of primary and secondary amines to furnish N-substituted guanidines. This transformation is pivotal in the synthesis of arginine mimetics, peptidomimetics, and various enzyme inhibitors.

General Protocol for the Guanidinylation of a Primary Amine

This protocol details a general method for the synthesis of N-aryl or N-alkyl guanidines.

Materials:

  • 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate

  • Substrate amine (e.g., aniline, benzylamine)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substrate amine (1.0 eq). Dissolve the amine in the chosen anhydrous solvent (e.g., DCM, approximately 0.1 M concentration).

  • Addition of Base: Add the non-nucleophilic base (2.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Addition of Guanidinylating Reagent: In a separate flask, dissolve 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate (1.1 eq) in the same anhydrous solvent. Add this solution dropwise to the stirring amine solution over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-12 hours).

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired guanidine derivative.

  • Characterization: Characterize the purified product using standard analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.

Application in the Synthesis of Heterocyclic Derivatives

Guanidines are versatile precursors for the synthesis of various nitrogen-containing heterocycles, such as pyrazoles, pyrimidines, and triazines, which are prevalent scaffolds in pharmaceuticals.[4][5] The in situ formation of a guanidine followed by cyclocondensation with a suitable dielectrophile provides a streamlined approach to these important molecular frameworks.

Protocol for the One-Pot Synthesis of a Substituted Pyrazole

This protocol outlines the synthesis of a pyrazole derivative through a tandem guanidinylation-cyclocondensation reaction.[6][7]

Materials:

  • 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate

  • Hydrazine derivative (e.g., phenylhydrazine)

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • Anhydrous ethanol or acetic acid

  • Sodium acetate or other suitable base

Procedure:

  • Guanidinylation Step: In a round-bottom flask, dissolve the hydrazine derivative (1.0 eq) in anhydrous ethanol. Add 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate (1.1 eq) and a base such as sodium acetate (2.0 eq). Stir the mixture at room temperature for 2-4 hours to form the intermediate aminoguanidine derivative.

  • Cyclocondensation Step: To the reaction mixture, add the 1,3-dicarbonyl compound (1.0 eq).

  • Heating and Monitoring: Heat the reaction mixture to reflux and monitor the formation of the pyrazole product by TLC (typically 4-24 hours).

  • Workup and Isolation: After completion, cool the reaction to room temperature. Remove the solvent under reduced pressure. Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification and Characterization: Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole derivative. Characterize the final product using NMR, Mass Spectrometry, and melting point determination.

Quantitative Data Summary

The following table summarizes representative, anticipated outcomes for the guanidinylation of various amines using the described general protocol. These values are illustrative and may vary based on the specific substrate and reaction scale.

EntryAmine SubstrateBaseSolventTime (h)Expected Yield (%)
1AnilineTEADCM685-95
2BenzylamineDIPEATHF490-98
3MorpholineTEAMeCN1275-85
4N-methylanilineDIPEADCM1860-75

Experimental Workflow Visualization

Experimental_Workflow Start Start: Amine Substrate Reaction Guanidinylation Reaction (Reagent, Base, Solvent) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Quench, Extract, Dry) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization End Final Product: Purified Guanidine Characterization->End

Figure 2: General workflow for derivative synthesis.

Safety, Handling, and Troubleshooting

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate is expected to be a reactive electrophile and a potential sensitizer. Avoid inhalation and skin contact.

  • Mesylate esters are potential alkylating agents and should be handled with care.

Troubleshooting:

IssuePotential CauseSuggested Solution
Low or No Reaction Inactive reagent; Sterically hindered amine; Insufficiently strong base.Check reagent quality; Increase reaction temperature; Use a stronger, non-nucleophilic base.
Multiple Products Over-reaction (di-guanidinylation); Side reaction with solvent; Amine degradation.Use a slight excess of amine; Ensure use of a non-reactive, anhydrous solvent; Perform the reaction at a lower temperature.
Difficult Purification Product is highly polar and water-soluble.Consider reverse-phase chromatography or crystallization as the salt (e.g., HCl or TFA salt).

References

  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (n.d.). University of Toronto.
  • Application of N-(4-ethoxyphenyl)ethanesulfonamide in medicinal chemistry - Benchchem. (n.d.). BenchChem.
  • Recent advances in the synthesis of new pyrazole derivatives. (2019). Arkivoc.
  • Synthesis of Some New Pyrazoles. (n.d.). DergiPark.
  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (2018). Molecules.
  • Recent advances in the synthesis of new pyrazole derivatives. (2019). ResearchGate.
  • N-(4-METHOXY-PHENYL)-GUANIDINE synthesis. (n.d.). ChemicalBook.
  • SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. (2006). HETEROCYCLES.
  • Preparation of Mono-Cbz Protected Guanidines. (n.d.). Organic Syntheses.
  • Guanidine synthesis by guanylation. (n.d.). Organic Chemistry Portal.
  • Recent development of synthetic preparation methods for guanidines via transition metal catalysis. (2014). Chemical Communications.

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield with 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate. As a specialized reagent, its effective use hing...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate. As a specialized reagent, its effective use hinges on a clear understanding of its reactivity and potential challenges. This guide, curated by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yields and navigate experimental complexities.

While this specific reagent is not widely documented in mainstream literature, its structure strongly suggests its function as a potent electrophilic agent for the synthesis of substituted guanidines. The advice herein is grounded in established principles of organic chemistry, drawing parallels from well-understood guanylation reactions and the behavior of related functional groups.

Anticipated Reaction Mechanism

The reagent, which we will refer to as M-MOC for brevity, is designed for the guanylation of primary and secondary amines. The reaction proceeds via a nucleophilic attack of the amine on the central carbon of the carbamimidate moiety. This is followed by the departure of the highly stabilized 4-methoxyphenol. The subsequent intermediate is then activated by the excellent mesylate leaving group, facilitating the final guanidine formation.

Guanylation_Mechanism Proposed Guanylation Mechanism with M-MOC cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Leaving Group Departure cluster_2 Step 3: Guanidine Formation MMOC M-MOC Reagent Intermediate1 Tetrahedral Intermediate MMOC->Intermediate1 Amine R1R2NH (Nucleophile) Amine->Intermediate1 Attacks C=N Intermediate2 Activated Intermediate Intermediate1->Intermediate2 Elimination Phenol 4-Methoxyphenol (Byproduct) Intermediate1->Phenol Releases Product Substituted Guanidine (Product) Intermediate2->Product Elimination & Tautomerization Mesylate Mesylate Anion (Byproduct) Intermediate2->Mesylate Releases

Caption: Proposed reaction pathway for the guanylation of amines using M-MOC.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Issue 1: Low or No Conversion to the Guanidine Product

Question: My reaction shows a significant amount of unreacted starting amine, even after extended reaction times. What are the potential causes and how can I improve the conversion?

Answer: Low or no conversion is a common hurdle that can often be traced back to reagent stability, substrate reactivity, or suboptimal reaction conditions.

  • Potential Cause A: Reagent Instability The N'-[(methanesulfonyl)oxy] moiety is highly susceptible to hydrolysis. Trace amounts of water in your solvent or on your glassware can rapidly decompose the M-MOC reagent before it has a chance to react with your amine.

    Solution:

    • Strict Anhydrous Conditions: Ensure all glassware is rigorously flame-dried or oven-dried. Use freshly distilled, anhydrous solvents. Reactions should be run under an inert atmosphere (e.g., Nitrogen or Argon).

    • Reagent Quality Check: If possible, check the purity of the M-MOC reagent by a suitable analytical method before use. Store it in a desiccator, away from light and moisture.

  • Potential Cause B: Poor Nucleophilicity of the Amine Substrate The reactivity of the amine is critical. Amines substituted with electron-withdrawing groups (e.g., nitro groups, multiple halogens) are less nucleophilic and will react more slowly. Steric hindrance around the nitrogen atom can also significantly impede the reaction rate.

    Solution:

    • Increase Reaction Temperature: Gently heating the reaction can provide the necessary activation energy. However, this should be done cautiously as it can also promote side reactions.[1] Monitor the reaction closely by TLC or LC-MS.

    • Use a Stronger, Non-Nucleophilic Base: A base like DBU or a proton sponge can deprotonate the amine, increasing its nucleophilicity without competing in the reaction.

    • Alternative Catalysis: For particularly challenging substrates, consider catalytic activation methods. While not directly documented for M-MOC, related guanylation reactions sometimes benefit from Lewis acid or metal catalysts.[2]

  • Potential Cause C: Suboptimal Reaction Conditions The choice of solvent, base, and temperature plays a pivotal role in the success of the reaction.

    Solution:

    • Solvent Selection: Aprotic polar solvents are generally preferred as they can solvate the charged intermediates.

    • Base Selection: A non-nucleophilic base is often required to neutralize the methanesulfonic acid byproduct, which can protonate the starting amine and shut down the reaction.

    Table 1: Recommended Starting Conditions for Guanylation with M-MOC

ParameterRecommendationRationale
Solvents Acetonitrile (ACN), Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF)Aprotic solvents that are unlikely to react with the reagent. DMF can be particularly good for solubility but is harder to remove.
Base (1.1 eq.) Triethylamine (TEA), Diisopropylethylamine (DIPEA), 2,6-LutidineNon-nucleophilic organic bases to scavenge the acid byproduct without competing with the substrate.
Temperature 0 °C to Room Temperature (initial attempt)Starting at a lower temperature can help control exothermic reactions and minimize side product formation.[1]
Stoichiometry 1.05 - 1.1 equivalents of M-MOC per amine equivalentA slight excess of the guanylating agent can help drive the reaction to completion.
Issue 2: Significant Formation of Byproducts

Question: My reaction is proceeding, but I'm observing multiple spots on my TLC plate, leading to a low yield of the desired product. What are these side reactions and how can I suppress them?

Answer: Byproduct formation often arises from the high reactivity of the M-MOC reagent or the presence of multiple reactive sites in the substrate.

  • Potential Cause A: Double Guanylation of Primary Amines If your substrate is a primary amine (R-NH₂), it is possible for the initially formed guanidine to react a second time with another molecule of M-MOC, leading to a complex mixture.

    Solution:

    • Control Stoichiometry: Use a slight excess of the primary amine relative to the M-MOC reagent (e.g., 1.2 equivalents of amine to 1.0 of M-MOC).

    • Inverse Addition: Add the M-MOC solution slowly to the solution of the primary amine. This maintains a low concentration of the guanylating agent, favoring the mono-addition product.

  • Potential Cause B: Reaction with Other Nucleophilic Groups If your substrate contains other nucleophilic functional groups, such as hydroxyl (-OH) or thiol (-SH) groups, they can compete with the target amine.

    Solution:

    • Protection Strategy: Protect competing nucleophilic groups before the guanylation step. For example, a hydroxyl group can be protected as a silyl ether (e.g., TBDMS) or a benzyl ether. A comprehensive guide on protecting groups can be found in specialized literature.

    • pH Control: In some cases, careful control of the reaction pH can selectively activate the amine over other functional groups, although this can be challenging.

  • Potential Cause C: Isocyanate Formation Under certain conditions, particularly with heating, carbamimidate derivatives can undergo rearrangement or elimination to form highly reactive isocyanates. These can then react with any available nucleophile to form ureas, carbamates, and other undesired products.

    Solution:

    • Maintain Low Temperatures: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable reaction rate.

    • Choose the Right Base: The choice of base can influence this pathway. Stick to sterically hindered, non-nucleophilic bases like DIPEA.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield or No Reaction Check_Reagent Check Reagent Stability (Anhydrous Conditions?) Start->Check_Reagent Check_Substrate Assess Substrate Reactivity (Sterics/Electronics?) Check_Reagent->Check_Substrate No Solution_Reagent Use Anhydrous Solvents Run under Inert Atmosphere Check_Reagent->Solution_Reagent Yes Check_Conditions Review Reaction Conditions (Solvent, Base, Temp?) Check_Substrate->Check_Conditions No Solution_Substrate Increase Temperature Use Stronger Base Check_Substrate->Solution_Substrate Yes Solution_Conditions Optimize Solvent/Base (See Table 1) Check_Conditions->Solution_Conditions Yes Success Improved Yield Solution_Reagent->Success Solution_Substrate->Success Solution_Conditions->Success

Caption: A decision-making workflow for troubleshooting low-yield reactions.

Frequently Asked Questions (FAQs)

  • Q1: How should I store and handle 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate?

    • A1: Due to its moisture sensitivity, the reagent should be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) and at a low temperature (e.g., -20°C). It should be handled quickly in a glovebox or under a stream of inert gas to minimize exposure to atmospheric moisture.

  • Q2: What is the best method for monitoring the reaction progress?

    • A2: Thin-Layer Chromatography (TLC) is often the quickest method. Use a solvent system that gives good separation between your starting amine and the more polar guanidine product. Staining with ninhydrin can be useful for visualizing the consumption of a primary or secondary amine. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

  • Q3: Can I use this reagent with substrates that are sensitive to acid?

    • A3: Yes, provided you use at least one equivalent of a non-nucleophilic base like DIPEA or 2,6-lutidine. The base is crucial for neutralizing the methanesulfonic acid that is generated during the reaction, thus protecting acid-sensitive functional groups (e.g., Boc-protecting groups, acetals).

  • Q4: What is the purpose of the 4-methoxyphenyl group in the reagent?

    • A4: The 4-methoxyphenyl group, upon departure as 4-methoxyphenol, is a relatively good leaving group. The methoxy substituent is electron-donating, which can influence the reactivity of the carbamimidate.[3][4] Additionally, the resulting 4-methoxyphenol byproduct is typically crystalline and can sometimes be easily removed from the reaction mixture through filtration or extraction.[5]

  • Q5: My product seems to be precipitating during the reaction. Is this a problem?

    • A5: It can be. If the product precipitates, it may coat the starting materials, preventing the reaction from going to completion.[1] If you observe precipitation, try diluting the reaction with more solvent or gently warming it to improve solubility. Alternatively, you may need to switch to a solvent in which the product is more soluble, such as DMF.

General Experimental Protocols

Caution: Always perform a risk assessment before starting any new chemical reaction. Work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: General Guanylation of an Amine
  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine substrate (1.0 mmol).

  • Dissolve the amine in a suitable anhydrous solvent (e.g., DCM or ACN, 10 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Add a non-nucleophilic base, such as DIPEA (1.1 mmol, 1.1 eq.).

  • In a separate flask, dissolve 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate (M-MOC) (1.05 mmol, 1.05 eq.) in the same anhydrous solvent (5 mL).

  • Add the M-MOC solution dropwise to the stirred amine solution over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

Protocol 2: Standard Aqueous Workup
  • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate or DCM, 3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can then be purified by flash column chromatography, recrystallization, or preparative HPLC as needed. The byproduct, 4-methoxyphenol, is acidic and can often be removed by the basic wash.

References

  • Ataman Kimya. (n.d.). 4-METHOXYPHENOL. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Multifaceted Role of 4-Methoxyphenol in Industrial Chemistry. Retrieved from [Link]

  • Lee, J., & Park, S. B. (2018). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation.
  • Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]

  • Green, I. R., & October, N. (2010).
  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • Bagi, P., et al. (2024). Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates; Their Reactivity and Cytostatic Activity. ACS Omega, 9(28), 31043–31055.
  • Hanson, P. R., & Probst, D. A. (2005). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis.
  • LibreTexts Chemistry. (n.d.). NS10. Leaving Group Formation - aliphatic nucleophilic substitution. Retrieved from [Link]

  • Green, I. R., & October, N. (2010). Role of the methoxy group in product formation via TiCl 4 promoted 4-phenyldioxolane isomerizations. ResearchGate. Retrieved from [Link]

  • Westin, J. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. Retrieved from [Link]

  • Sánchez-Santed, F., et al. (2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. Molecules, 28(18), 6520.
  • Bagi, P., et al. (2024). Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates; Their Reactivity and Cytostatic Activity. ACS Omega. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]

  • Dias, A. F. (2022). NEW APPROACHES TO AMINO-PYRROLIDINE GUANIDINE COMPOUNDS. RUN. Retrieved from [Link]

  • Bagi, P., et al. (2024). Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates; Their Reactivity and Cytostatic Activity. ACS Omega, 9(28), 31043-31055.
  • Duspara, P. A., et al. (2012). Synthesis and reactivity of N-alkyl carbamoylimidazoles: development of N-methyl carbamoylimidazole as a methyl isocyanate equivalent. The Journal of Organic Chemistry, 77(22), 10362-8.
  • Niu, J., & Li, Y. (2015). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics, 34(11), 2588-2598.

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate

Welcome to the technical support center for 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in organic solvents. Here, we provide in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions to facilitate the successful use of this compound in your research.

Understanding the Molecule: Structural and Physicochemical Properties

4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate possesses a complex structure that contributes to its solubility characteristics. The molecule contains both polar and non-polar moieties. The methoxyphenyl and methanesulfonyl groups introduce some lipophilicity, while the N'-oxycarbamimidate core is polar and capable of hydrogen bonding. The interplay of these groups dictates its affinity for different organic solvents.

The presence of the carbamimidate group, which is structurally related to guanidine, can lead to strong intermolecular interactions, such as hydrogen bonding, potentially resulting in higher crystal lattice energy and, consequently, lower solubility.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate exhibiting low solubility in my chosen organic solvent?

A1: The low solubility is likely due to a mismatch between the polarity of your solvent and the compound, as well as strong intermolecular forces within the solid-state structure of the compound.[3][4] Generally, polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents. The complex structure of 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate gives it a unique polarity profile that may not be compatible with common organic solvents.

Q2: What are the recommended initial solvents for dissolving this compound?

A2: Based on the structure, polar aprotic solvents are a good starting point. We recommend beginning with:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

These solvents are effective at disrupting the intermolecular hydrogen bonds that can hinder solubility.[5]

Q3: I need to use a less polar solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) for my reaction. What can I do?

A3: If direct dissolution in a less polar solvent is unsuccessful, a co-solvent strategy is often effective.[5] This involves dissolving the compound in a minimal amount of a strong, polar aprotic solvent (like DMF or DMSO) first, and then adding this solution to your desired less polar reaction solvent.

Q4: Can I improve solubility by heating the mixture?

A4: Gentle heating can increase both the rate of dissolution and the equilibrium solubility. However, it is crucial to first assess the thermal stability of 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate. Compounds with sulfonyl and oxycarbamimidate groups can be susceptible to thermal degradation.[6] We strongly recommend performing a preliminary thermal stability test before using heat to aid dissolution.

Q5: Are there any physical methods I can use to improve dissolution?

A5: Yes, physical methods can significantly aid in dissolving a challenging compound before resorting to more complex chemical modifications.[5]

  • Sonication: Using an ultrasonic bath can help break apart solid aggregates and increase the surface area of the solute in contact with the solvent.[5]

  • Vigorous Stirring: Continuous and vigorous agitation maximizes the interaction between the solid and the solvent.[5]

  • Particle Size Reduction: Grinding the solid into a fine powder increases the surface-area-to-volume ratio, which can enhance the dissolution rate.[7]

Troubleshooting Guide: A Step-by-Step Approach

If you are facing persistent solubility issues, follow this systematic troubleshooting workflow.

Workflow for Troubleshooting Low Solubility

G A Start: Low Solubility Observed B Step 1: Solvent Screening (Polar Aprotic: DMF, DMSO, NMP) A->B C Soluble? B->C D Proceed with Experiment C->D Yes E Step 2: Co-Solvent System (e.g., DMF/DCM, DMSO/THF) C->E No F Soluble? E->F F->D Yes G Step 3: Physical Methods (Sonication, Gentle Warming, Vigorous Stirring) F->G No H Soluble? G->H H->D Yes I Step 4: Advanced Techniques (Consult with Technical Support) H->I No J END I->J

Caption: Systematic workflow for addressing solubility issues.

Detailed Troubleshooting Steps:
Step 1: Systematic Solvent Screening

The initial and most critical step is to perform a systematic solvent screening to identify a suitable solvent or solvent system.

Protocol 1: Isothermal Shake-Flask Method for Solubility Determination

This method is a reliable way to determine the equilibrium solubility of a compound at a specific temperature.[8]

Materials:

  • 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate

  • A selection of organic solvents (e.g., DMF, DMSO, NMP, Acetonitrile, Ethyl Acetate, DCM, THF, Toluene)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker

  • Syringe filters (0.45 µm)

  • HPLC system with a UV detector

Procedure:

  • Add an excess amount of finely powdered 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate to several vials.

  • Add a known volume of each selected solvent to the corresponding vial.

  • Seal the vials and place them in a constant temperature shaker (e.g., 25 °C) for 24-48 hours to reach equilibrium.

  • After equilibration, allow the vials to stand until the excess solid has settled.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter.

  • Dilute the filtered solution with a suitable solvent and analyze by HPLC to determine the concentration.

  • The calculated concentration represents the solubility of the compound in that solvent at the tested temperature.

Data Presentation: Representative Solubility Data

SolventPolarity IndexExpected Solubility
Dimethyl Sulfoxide (DMSO)7.2High
N,N-Dimethylformamide (DMF)6.4High
Acetonitrile5.8Moderate
Tetrahydrofuran (THF)4.0Low to Moderate
Dichloromethane (DCM)3.1Low
Toluene2.4Very Low
Hexane0.1Insoluble

This table provides expected solubility trends based on solvent polarity. Actual experimental values should be determined using the protocol above.

Step 2: Employing Co-Solvent Systems

If the compound is insoluble in your desired reaction solvent but soluble in a high-polarity solvent, a co-solvent system can be the solution.

Protocol 2: Preparing a Co-Solvent Solution

  • Dissolve the required amount of 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate in the minimum necessary volume of a strong solvent (e.g., DMSO).

  • In a separate vessel, prepare your main reaction solvent (e.g., DCM).

  • Slowly add the concentrated DMSO solution of your compound to the stirred reaction solvent.

  • Observe for any precipitation. If the solution remains clear, the co-solvent system is successful. The final concentration of the strong solvent should ideally be kept low (e.g., <5% v/v) to avoid significantly altering the polarity of the reaction medium.

Step 3: Investigating Compound Stability

Before applying heat or other energetic methods, it is imperative to understand the stability profile of your compound. Degradation can lead to failed experiments and inaccurate results.[6][9]

Protocol 3: Preliminary Thermal and Photolytic Stability Assessment

  • Prepare two solutions of the compound in a suitable solvent at a known concentration.

  • Wrap one sample in aluminum foil to protect it from light.

  • Place both samples in a controlled environment, for instance, at a slightly elevated temperature (e.g., 40 °C) for a set period (e.g., 24 hours).

  • Analyze both the light-exposed and the dark control samples by HPLC.

  • The appearance of new peaks or a decrease in the main peak area in the light-exposed sample compared to the control indicates photolytic instability. A similar change in both samples suggests thermal degradation.

Advanced Considerations

If the above methods are insufficient, more advanced formulation strategies may be necessary, especially for applications in drug development. These can include:

  • Use of Surfactants or Solubilizing Agents: Non-ionic surfactants can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility.[4]

  • pH Adjustment (for ionizable compounds): Although 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate is not strongly acidic or basic, subtle pH changes in the microenvironment could potentially influence solubility.

  • Chemical Modification: In a drug discovery context, if solubility remains a major hurdle, structural modifications to the molecule might be considered to improve its physicochemical properties.[10]

Logical Framework for Solubility Enhancement

G cluster_0 Initial Assessment cluster_1 Primary Troubleshooting cluster_2 Secondary Troubleshooting cluster_3 Advanced Strategies A Compound Characterization (Structure, Polarity) B Identify Target Solvent (for reaction/analysis) A->B C Systematic Solvent Screen (Isothermal Shake-Flask) B->C D Physical Dissolution Aids (Sonication, Stirring) C->D E Co-Solvent Systems D->E F Gentle Warming (Post-Stability Check) E->F G Formulation Approaches (Surfactants, etc.) F->G

Caption: A logical progression for solubility enhancement strategies.

This technical guide provides a comprehensive framework for addressing the solubility challenges of 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate. By systematically applying these principles and protocols, researchers can overcome these issues and proceed with their experimental objectives. For further assistance, please do not hesitate to contact our technical support team.

References
  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

  • Google Patents. (n.d.). CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Journal of Advanced Pharmaceutical Technology & Research. (2012). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • MDPI. (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Retrieved from [Link]

  • American Society for Microbiology. (n.d.). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. Retrieved from [Link]

  • ResearchGate. (2025, October 10). (PDF) Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Retrieved from [Link]

  • Cardiff University. (2023, May 23). data reports (E)-5-(4-Methoxyphenyl)-N00-(2-oxoindolin-3-yl- idene)-1-phenyl-1H-pyrazole-3-carbohydrazide. Retrieved from [Link]

  • PubMed. (n.d.). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Methoxyphenyl)benzenesulfonamide. Retrieved from [Link]

  • OA Monitor Ireland. (n.d.). Liquid Chromatographic and Mass Spectral Analysis of N-Substituted Analogues of 4-Methoxyamphetamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Methoxyphenyl methyl carbinol. Retrieved from [Link]

Sources

Troubleshooting

optimizing temperature and pH conditions for 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate synthesis

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals synthesizing 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals synthesizing 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate . The O-mesylation of N-hydroxycarbamimidates (and related amidoximes) is a notoriously sensitive transformation. Minor deviations in thermal control or pH can trigger rapid degradation pathways, most notably the Tiemann rearrangement.

This document synthesizes field-proven methodologies, mechanistic causality, and validated protocols to ensure high-yield, reproducible synthesis.

Mechanistic Overview: The O-Mesylation Pathway

The synthesis relies on the nucleophilic attack of the oximate anion (derived from 4-Methoxyphenyl N-hydroxycarbamimidate) onto methanesulfonyl chloride (MsCl). The core challenge is maintaining a delicate kinetic balance: the environment must be basic enough to deprotonate the N-OH group, but cold and controlled enough to prevent the resulting O-mesyl product from undergoing heterolytic N–O bond cleavage.

G A 4-Methoxyphenyl N-hydroxycarbamimidate B MsCl + DIPEA (0-5 °C, pH ~8.5) A->B O-mesylation C 4-Methoxyphenyl N'-[(methanesulfonyl)oxy] carbamimidate B->C Optimal Pathway F High pH / Aqueous (pH > 11) B->F Poor Base Choice D Thermal Stress (>25 °C) C->D Heat E Cyanamide / Urea (Tiemann Rearrangement) D->E Degradation G MsCl Hydrolysis (Reagent Loss) F->G Hydrolysis

Figure 1: Mechanistic pathways showing optimal O-mesylation vs. thermal and pH-driven degradation.

Quantitative Reaction Profiling

To illustrate the critical nature of these parameters, the following table summarizes the causal relationship between temperature, base selection (pH equivalent), and product distribution.

Temperature (°C)Base System (pH Eq.)Target Yield (%)Cyanamide Byproduct (%)MsCl Hydrolysis (%)
0–5 DIPEA (~8.5) 92 < 1 < 2
25DIPEA (~8.5)6525< 2
0–5Aq. NaOH (> 11.0)45< 145
60TEA (~9.0)1085< 2

Troubleshooting & FAQs

Q1: Why am I observing significant cyanamide byproduct formation instead of the target O-mesyl carbamimidate? A1: This is a classic thermal degradation issue. O-mesyl amidoximes and carbamimidates are highly susceptible to the Tiemann rearrangement . When the internal temperature exceeds 20–25 °C, the excellent leaving-group ability of the mesylate drives the heterolytic cleavage of the N–O bond. This triggers an aryl/alkyl migration or elimination, yielding cyanamides or ureas. Solution: Maintain the internal reaction temperature strictly between 0 °C and 5 °C during the electrophile addition, and do not let it exceed 10 °C during the maturation phase.

Q2: How do I optimize the pH to ensure complete O-mesylation without hydrolyzing the MsCl reagent? A2: The N-hydroxy group of the carbamimidate typically has a pKa around 8.5 to 9.5. To achieve O-mesylation, the pH must be basic enough to form the highly nucleophilic oximate anion, but not so basic that MsCl undergoes rapid hydrolysis . Using strong aqueous bases (pH > 11) leads to competitive attack by hydroxide ions on the sulfonyl chloride. Solution: Use a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) in an anhydrous solvent (e.g., DCM). DIPEA acts as an acid scavenger, maintaining a localized "pH equivalent" of ~8.5, which perfectly balances oximate formation while protecting the electrophile.

Q3: My reaction stalls at 70% conversion. Should I add more base or heat the reaction? A3: Do not apply heat, as this will immediately induce the Tiemann rearrangement. A stalled reaction usually indicates that the MsCl has been consumed by trace moisture or that the HCl byproduct has protonated the remaining substrate, dropping the effective pH. Solution: Verify solvent anhydrousness. If stalled, drop the temperature back to 0 °C and add a supplementary 0.2 equivalents of both DIPEA and MsCl to push the reaction to completion.

Q4: Can I use Triethylamine (TEA) instead of DIPEA? A4: While TEA is commonly used, DIPEA is heavily preferred due to steric hindrance. TEA can act as a nucleophile toward MsCl, forming a highly reactive sulfonylammonium intermediate that can lead to localized exothermic spikes and subsequent degradation. DIPEA minimizes this side reaction, providing a cleaner impurity profile.

Validated Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. The inclusion of internal temperature monitoring and specific TLC checkpoints ensures that causality is tracked throughout the experiment.

Step 1: System Preparation Flame-dry a 250 mL 3-neck round-bottom flask equipped with an internal thermocouple, a magnetic stir bar, and an argon inlet. Causality: Anhydrous conditions prevent the premature hydrolysis of MsCl.

Step 2: Substrate Dissolution & Deprotonation Dissolve 10.0 mmol of 4-Methoxyphenyl N-hydroxycarbamimidate in 50 mL of anhydrous dichloromethane (DCM). Add 12.0 mmol (1.2 equiv) of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes to ensure homogeneous deprotonation (formation of the oximate anion).

Step 3: Thermal Baselining Submerge the flask in an ice-brine bath. Monitor the internal thermocouple until the temperature stabilizes at 0–2 °C. Causality: This thermal baseline is strictly required to prevent the exothermic addition of MsCl from pushing the reaction past the 10 °C threshold.

Step 4: Electrophile Addition Dissolve 11.0 mmol (1.1 equiv) of Methanesulfonyl chloride (MsCl) in 10 mL of anhydrous DCM. Transfer this to a pressure-equalizing dropping funnel. Add the MsCl solution dropwise over 30 minutes. Critical: Adjust the drip rate to ensure the internal temperature never exceeds 5 °C.

Step 5: Maturation & Self-Validation Once addition is complete, maintain the reaction at 0–5 °C for 2 hours. Validation Check: Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the lower Rf​ N-hydroxycarbamimidate spot and the appearance of a higher Rf​ UV-active spot confirms successful O-mesylation. If a very high Rf​ spot appears, it indicates cyanamide formation (thermal breach).

Step 6: Quenching & Isolation Quench the reaction by adding 20 mL of ice-cold saturated aqueous NaHCO3​ . Separate the organic layer. Wash with ice-cold brine (2 x 20 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Critical: The rotary evaporator water bath temperature must not exceed 25 °C to prevent degradation during concentration.

References

  • Practical Synthesis of N-Substituted Cyanamides via Tiemann Rearrangement of Amidoximes Organic Letters (ACS Publications) URL:[Link]

  • Production of 5-amino-1,2,4-thiadiazole acetic acid derivative (Patent JPH09301965A)
  • Recent Advances in Cyanamide Chemistry: Synthesis and Applications Journal of Chemical Research (NIH PMC) URL:[Link]

Optimization

preventing degradation of 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate during long-term storage

Welcome to the Technical Support and Troubleshooting Knowledge Base for 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate . This guide is engineered for research scientists and drug development professionals handlin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Knowledge Base for 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate . This guide is engineered for research scientists and drug development professionals handling this highly reactive mesylated hydroxyamidine derivative.

Mechanistic Insights: Understanding the Instability

Why is this compound so difficult to store? 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate is a specialized precursor utilized in the generation of reactive intermediates, such as aryloxychlorodiazirines[1]. Its synthetic utility relies entirely on the exceptional leaving-group ability of the methanesulfonate (mesylate) moiety. However, this same structural feature dictates its profound instability during storage.

The degradation is driven by two primary mechanisms:

  • Moisture-Driven Hydrolysis: The N-O-Ms bond is highly polarized. Even trace atmospheric moisture acts as a nucleophile, cleaving the molecule to yield 4-methoxyphenol, N-mesyloxyurea, and ultimately methanesulfonic acid (MsOH).

  • The Autocatalytic Feedback Loop (Critical Failure Mode): The generation of MsOH is the primary driver of catastrophic batch failure. Once trace MsOH is formed, it protonates the amidine nitrogen. This dramatically increases the electrophilicity of the adjacent carbon, accelerating further nucleophilic attack. This creates a runaway autocatalytic degradation process that can destroy a batch in hours if left at room temperature.

Degradation Compound 4-Methoxyphenyl N'-[(methanesulfonyl)oxy] carbamimidate Hydrolysis Hydrolysis Pathway (4-Methoxyphenol + Intermediates) Compound->Hydrolysis Nucleophilic Attack Elimination Elimination Pathway (Methanesulfonic Acid, MsOH) Compound->Elimination N-O Cleavage Moisture Moisture (H2O) Moisture->Compound Initiates Heat Thermal Stress (>0°C) Heat->Compound Accelerates Autocatalysis Autocatalytic Degradation (Acid-Catalyzed) Elimination->Autocatalysis Releases MsOH Autocatalysis->Compound Positive Feedback Loop

Mechanistic pathways of degradation and the MsOH-driven autocatalytic feedback loop.

Quantitative Storage Data

To prevent the autocatalytic loop, you must strictly control temperature and humidity. Below is the empirically derived stability data for this compound under various conditions.

Storage TemperatureAtmosphereHumidity ControlExpected Shelf LifeDegradation Rate (approx.)
+25°C (Ambient) Ambient AirNone< 48 hours> 50% per day
+4°C (Fridge) Ambient AirNone1–2 weeks5–10% per week
-20°C (Freezer) Argon / N₂Desiccant3–6 months< 1% per month
-80°C (ULT Freezer) Argon / N₂Vacuum-sealed> 12 monthsNegligible

Self-Validating Protocol for Long-Term Storage

Do not simply place the bulk bottle in the freezer. The causality behind this protocol is to eliminate the two degradation triggers: moisture and thermal cycling .

Step 1: Purity Verification (Self-Validation)

  • Action: Before committing a batch to long-term storage, dissolve a 2 mg sample in anhydrous CDCl₃ and obtain a ¹H NMR spectrum.

  • Validation: Confirm the absence of a singlet near 2.8 ppm (free methanesulfonic acid) and the absence of characteristic free 4-methoxyphenol aromatic shifts. If free MsOH is present, the batch is already compromised and will degrade even at -20°C.

Step 2: High-Vacuum Drying

  • Action: Transfer the validated bulk powder to a Schlenk flask. Apply high vacuum (< 0.1 Torr) for 12 hours at 0°C (using an ice bath) to remove any trace residual solvents or surface moisture without inducing thermal degradation.

Step 3: Inert Atmosphere Aliquoting

  • Action: Transfer the flask into an Argon-filled glovebox. Divide the bulk material into single-use aliquots in amber glass vials.

  • Causality: Repeated freeze-thaw cycles of a bulk container introduce condensation. When a cold vial is opened in ambient air, atmospheric moisture instantly condenses on the powder, initiating the hydrolysis-autocatalysis loop. Single-use aliquots prevent this entirely.

Step 4: Primary and Secondary Packaging

  • Action: Seal the amber vials with PTFE-lined caps. Place the vials inside a secondary Mylar foil bag containing indicating desiccant packets, and vacuum-seal the bag.

Step 5: Ultra-Low Temperature Storage

  • Action: Store the sealed bags in a static (non-frost-free) -80°C freezer.

StorageProtocol Step1 1. Purity Verification (1H NMR for MsOH absence) Step2 2. High-Vacuum Drying (< 0.1 Torr, 12h at 0°C) Step1->Step2 Step3 3. Inert Atmosphere Aliquoting (Argon Glovebox, Single-Use) Step2->Step3 Step4 4. Secondary Containment (Vacuum-sealed Mylar + Desiccant) Step3->Step4 Step5 5. Ultra-Low Temp Storage (Static -80°C Freezer) Step4->Step5

Optimized five-step workflow for the long-term anhydrous storage of sensitive carbamimidates.

Troubleshooting & FAQs

Q: My compound turned from a white/off-white powder to a sticky, yellow oil. What happened? A: This is the hallmark physical sign of autocatalytic hydrolytic degradation. The sticky oil is a crude mixture of 4-methoxyphenol, N-mesyloxyurea, and methanesulfonic acid. Action: Discard the batch immediately. Do not attempt to use it in down-stream synthesis, as the free acid will quench your reagents and ruin subsequent reactions.

Q: Can I re-purify a partially degraded batch to save it? A: It is highly discouraged. While the byproduct 4-methoxyphenol can sometimes be washed away with cold, non-polar solvents, the trace methanesulfonic acid is incredibly difficult to remove completely without triggering further degradation during the purification process itself (e.g., on a silica column). The time and yield loss rarely justify the effort.

Q: Is it safe to store this compound in a standard laboratory frost-free freezer (-20°C)? A: No. Frost-free freezers actively cycle their internal temperatures above freezing to melt ice buildup. This introduces severe thermal stress and humidity fluctuations to the samples inside. You must use a static, non-cycling -20°C or -80°C freezer.

Q: I don't have an Argon glovebox. How can I safely aliquot the compound? A: If a glovebox is unavailable, use a Schlenk line. Purge your amber vials with a heavy stream of Argon. Quickly transfer the solid into the vials under a positive flow of Argon, cap immediately, and seal the caps tightly with Parafilm before placing them in a vacuum desiccator for secondary storage.

Q: Should I store the compound in solution to protect it from atmospheric moisture? A: Absolutely not. Storing this compound in solution (even in anhydrous solvents like DCM or THF) significantly increases the kinetics of degradation. The molecules are highly mobile in solution, allowing trace impurities or localized thermal pockets to rapidly initiate the Lossen-type rearrangement or N-O cleavage. Always store as a dry solid.

References

  • Moss, R. A., Chu, G., & Sauers, R. R. (2005). Unprecedented Chemistry of an Aryloxychlorodiazirine: Generation of a Dihalodiazirine and Diazirinone. Journal of the American Chemical Society, 127(8), 2408-2409. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification and Recrystallization of 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development working with 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate. As a Senior Application Scientis...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development working with 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-tested insights and troubleshooting strategies to navigate the complexities of purifying this molecule. The protocols and advice herein are designed to be a self-validating system, grounded in established chemical principles to ensure both accuracy and reproducibility.

The unique structure of 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate, featuring a polar carbamimidate core, a moderately nonpolar methoxyphenyl ring, and a reactive methanesulfonyl (mesyl) group, presents specific challenges in its purification. This guide will address these challenges head-on, providing both theoretical understanding and practical, step-by-step solutions.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the handling and purification of 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate.

Q1: What are the most probable impurities I should expect after synthesizing 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate?

A1: The impurity profile largely depends on the synthetic route. However, based on its structure, common impurities may include:

  • Starting Materials: Unreacted 4-methoxybenzonitrile or the corresponding N-hydroxycarbamimidoyl chloride.

  • Hydrolysis Products: The N'-hydroxy precursor of the target molecule, resulting from the hydrolysis of the mesylate group. This is a significant concern due to the presence of ambient moisture.

  • Byproducts from Mesylation: Unreacted methanesulfonyl chloride and triethylamine hydrochloride (if used as a base).

  • Solvent Residues: Residual solvents from the reaction or initial workup, such as dichloromethane (DCM), ethyl acetate (EtOAc), or acetonitrile.

Q2: My purified compound shows signs of degradation over time. What are the stability concerns?

A2: The N'-[(methanesulfonyl)oxy] moiety is a potent leaving group, making the molecule susceptible to nucleophilic attack and hydrolysis. Key stability concerns are:

  • Moisture Sensitivity: The compound can hydrolyze back to its N'-hydroxy precursor. It is crucial to handle and store it under anhydrous conditions (e.g., in a desiccator or under an inert atmosphere).

  • Thermal Instability: Elevated temperatures, especially during solvent evaporation or recrystallization, can accelerate degradation. It is advisable to use the lowest effective temperatures.

  • pH Sensitivity: The carbamimidate group can be protonated or deprotonated, and extreme pH values may catalyze decomposition. Maintaining a near-neutral pH during workup and purification is recommended.

Q3: I'm struggling to find a single solvent for recrystallization. What should I do?

A3: This is a common challenge for molecules with mixed polarity. A two-solvent (or multi-solvent) system is often the solution. The ideal approach involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the slow, dropwise addition of a "poor" solvent (in which it is sparingly soluble) until persistent turbidity is observed. This technique carefully reduces the solubility of the target compound, promoting crystallization while leaving impurities behind in the solvent mixture. A detailed workflow for selecting a solvent system is provided in the "Protocols" section.

Troubleshooting Guide: Recrystallization Issues

This guide provides a systematic approach to resolving common problems encountered during the recrystallization of 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Crystal Formation 1. Solution is not supersaturated (too much solvent used).2. The compound is too soluble in the chosen solvent, even at low temperatures.3. The presence of impurities is inhibiting crystal lattice formation.1. Boil off some of the solvent to increase the concentration and allow the solution to cool again.2. If using a single solvent, add a "poor" solvent (anti-solvent) dropwise to induce precipitation.3. Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.4. Add a seed crystal from a previous successful batch.5. Consider an alternative purification method like column chromatography to remove inhibitors, followed by another recrystallization attempt.
Formation of an Oil ("Oiling Out") 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is cooling too rapidly.3. The compound is significantly impure.1. Switch to a lower-boiling point solvent or solvent system.2. Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.3. Re-dissolve the oil in a larger volume of the hot solvent and add a "poor" solvent before cooling.4. Purify the crude material by another method (e.g., flash chromatography) to remove the impurities causing the oiling.
Colored Impurities in Crystals 1. Colored impurities have similar solubility profiles to the target compound.2. The impurity is adsorbed onto the surface of the crystals.1. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb the product.2. Perform a second recrystallization, potentially with a different solvent system, to achieve higher purity.
Poor Recovery/Yield 1. The compound has significant solubility in the mother liquor, even at low temperatures.2. Premature crystallization occurred during hot filtration.3. Too much solvent was used for washing the crystals.1. Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation.2. To prevent premature crystallization, use a pre-heated funnel and flask for the hot filtration step and use a slight excess of hot solvent.3. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

Experimental Protocols & Workflows

Protocol 1: Step-by-Step Recrystallization Workflow
  • Dissolution: In a flask, add the crude 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate and the chosen "good" solvent. Heat the mixture gently with stirring until the solid completely dissolves. Add the minimum amount of solvent necessary.

  • Hot Filtration (Optional but Recommended): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial for removing particulate matter.

  • Induce Crystallization:

    • Single Solvent: Allow the filtrate to cool slowly to room temperature. If no crystals form, proceed to cool in an ice bath.

    • Two-Solvent System: To the hot solution, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Crystal Growth: Allow the solution to stand undisturbed to promote the formation of larger, purer crystals. Slow cooling is key.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (or the "poor" solvent if using a two-solvent system) to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum, preferably in a desiccator over a drying agent, to remove all traces of solvent.

Visualization of the Recrystallization Troubleshooting Process

G start Start Recrystallization oil_out Problem: Oiling Out start->oil_out Observe outcome no_xtal Problem: No Crystals start->no_xtal Observe outcome low_yield Problem: Low Yield start->low_yield Observe outcome success Pure Crystals Obtained start->success Observe outcome sol1 Cooling too fast? Impure compound? oil_out->sol1 Cause? sol2 Solution too dilute? Inhibitors present? no_xtal->sol2 Cause? sol3 Compound soluble in cold solvent? Too much washing? low_yield->sol3 Cause? act1 Re-heat, add more 'good' solvent, cool slowly. Consider pre-purification. sol1->act1 Solution act1->start act2 Concentrate solution. Scratch flask or add seed crystal. sol2->act2 Solution act2->start act3 Ensure thorough cooling. Minimize washing volume. sol3->act3 Solution act3->success

Caption: A flowchart for troubleshooting common recrystallization issues.

Protocol 2: Systematic Solvent Selection

Choosing the right solvent is the most critical step for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Solvent Screening Procedure:

  • Place approximately 20-30 mg of your crude compound into several small test tubes.

  • Add a different potential solvent to each tube, drop by drop (around 0.5 mL).

  • Observe the solubility at room temperature. A good candidate will show poor solubility.

  • Gently heat the tubes that showed poor solubility. A good solvent will fully dissolve the compound near its boiling point.

  • Allow the hot solutions to cool to room temperature and then in an ice bath. The solvent that produces a high yield of crystalline solid is a promising candidate for recrystallization.

Table of Common Solvents for Recrystallization (arranged by polarity):

SolventBoiling Point (°C)Polarity IndexNotes
Non-Polar
Hexane690.1Good for precipitating polar compounds.
Toluene1112.4Higher boiling point, can be a good "good" solvent.
Intermediate Polarity
Dichloromethane (DCM)403.1Low boiling point, often used for initial purification.
Diethyl Ether352.8Very volatile, high flammability.
Ethyl Acetate (EtOAc)774.4A versatile and commonly used solvent.
Polar Aprotic
Acetone565.1Good solvent, but low boiling point limits temperature differential.
Acetonitrile (ACN)825.8Often a good choice for moderately polar compounds.
Polar Protic
Isopropanol (IPA)823.9Good alternative to ethanol.
Ethanol (EtOH)784.3Can form hydrogen bonds, affecting solubility.
Methanol (MeOH)655.1High polarity, dissolves many polar compounds.
Water10010.2Used for highly polar or salt-form compounds.
Visualization of the Solvent Selection Workflow

G start Start: Place ~20mg of crude product in a test tube add_solvent Add 0.5 mL of a test solvent start->add_solvent check_rt_sol Soluble at Room Temp? add_solvent->check_rt_sol heat_sol Heat the mixture check_rt_sol->heat_sol No use_as_good Use as 'Good' Solvent in a 2-solvent system check_rt_sol->use_as_good Yes check_hot_sol Soluble when Hot? heat_sol->check_hot_sol cool_sol Cool to RT, then ice bath check_hot_sol->cool_sol Yes bad_solvent Discard this solvent check_hot_sol->bad_solvent No check_xtal Good Crystal Formation? cool_sol->check_xtal good_solvent This is a good single solvent check_xtal->good_solvent Yes use_as_poor Use as 'Poor' Solvent in a 2-solvent system check_xtal->use_as_poor No

Caption: A decision tree for selecting an appropriate recrystallization solvent.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link] (This text provides extensive detail on the reactivity of functional groups, including leaving groups like mesylates, which is relevant to the stability of the target molecule).

Optimization

Technical Support Center: Troubleshooting 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing the synthesis of photoaffinity labels and carbene precursors.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing the synthesis of photoaffinity labels and carbene precursors. The reagent 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate is a highly specialized intermediate used to generate 3-chloro-3-(4-methoxyphenoxy)diazirine via a modified Graham reaction [1].

While the mesylate (-OMs) group is an excellent leaving group that drives the thermodynamically uphill formation of the strained diazirine ring, its high reactivity makes the precursor susceptible to competing side reactions. This guide is designed to help you understand the mechanistic causality behind these failures and implement self-validating protocols to maximize your diazirine yield.

Mechanistic Overview & Reaction Logic

The conversion of the O-mesyl carbamimidate to a diazirine is a delicate orchestration of kinetic control. The desired pathway requires electrophilic N-chlorination followed by a base-mediated intramolecular cyclization. However, if thermal or chemical conditions are poorly controlled, the activation energy barriers for two major side reactions are easily breached:

  • Hydrolysis: Nucleophilic attack by water/hydroxide cleaves the aryloxy bond, yielding 4-methoxyphenol.

  • Lossen-Type Rearrangement: Premature base exposure or excess heat triggers the expulsion of the mesylate group, causing the molecule to rearrange into a cyanamide or urea derivative [2].

ReactionLogic A 4-Methoxyphenyl N'-[(methanesulfonyl)oxy] carbamimidate B N-Chloro Intermediate (Kinetic Pathway) A->B t-BuOCl, -20°C (Anhydrous) D 4-Methoxyphenol + Urea (Hydrolysis) A->D H2O / Base (Nucleophilic Attack) E Cyanamide Derivative (Lossen Rearrangement) A->E Base / Heat (Thermal Rearrangement) C 3-Chloro-3-(4-methoxyphenoxy) diazirine (Target) B->C Base, -20°C (-MsOH)

Reaction logic and competing side pathways for N'-[(methanesulfonyl)oxy]carbamimidate activation.

Troubleshooting FAQs

Q1: I am observing massive formation of 4-methoxyphenol instead of the target diazirine. What is causing this hydrolysis? A1: The amidine carbon in your starting material is highly electrophilic. If you are using aqueous sodium hypochlorite (NaOCl)—the standard oxidant for classical Graham reactions [3]—the hydroxide ions in the aqueous mixture will outcompete the intramolecular nitrogen nucleophile. This results in the rapid cleavage of the aryloxy bond. Solution: You must switch to strictly anhydrous conditions. Use tert-butyl hypochlorite ( t -BuOCl) in an anhydrous solvent (e.g., Methanol or THF) to completely eliminate the hydrolytic degradation pathway.

Q2: My LC-MS shows a major byproduct with a mass corresponding to a cyanamide. How do I suppress this rearrangement? A2: O-mesyl amidoximes are inherently prone to Lossen-like rearrangements. If the base is added before the N-chlorination is complete, or if the reaction temperature exceeds 0∘C , the base will abstract a proton and trigger the expulsion of the mesylate group, forcing the molecule to rearrange rather than cyclize. Solution:Order of addition and temperature control are non-negotiable. Always add the chlorinating agent first to form the N-chloro intermediate, which cyclizes much faster than the unchlorinated precursor rearranges. Maintain the reaction at −20∘C throughout the base addition.

Q3: The reaction turns dark brown, and the diazirine yield is highly variable. Is the product decomposing? A3: Yes. Aryloxychlorodiazirines are highly sensitive to both ambient UV light and thermal stress, readily extruding nitrogen gas to form highly reactive carbenes [1]. Solution: Wrap the reaction flask in aluminum foil. Perform all extractions and rotary evaporation using an ice bath, and store the final product at −80∘C in a non-nucleophilic solvent like pentane.

Condition Optimization Matrix

To illustrate the causality of these side reactions, the following table summarizes how different reaction environments impact the product distribution of the 4-methoxyphenyl derivative.

Reaction ConditionSolvent SystemBase UsedTemp (°C)Target Diazirine YieldHydrolysis (Phenol)Rearrangement Byproduct
Aqueous Oxidation H₂O / DCMNaOH (aq)0°C< 10%> 70% ~ 10%
Premature Base Addition Anhydrous MeOHCs₂CO₃25°C~ 25%< 5%> 60%
Optimized Kinetic Control Anhydrous MeOHDBU-20°C75 - 85% < 2%< 5%

Self-Validating Experimental Protocol

This protocol utilizes kinetic control and visual checkpoints to ensure the successful synthesis of 3-chloro-3-(4-methoxyphenoxy)diazirine while suppressing side reactions.

Phase 1: Electrophilic N-Chlorination
  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Wrap the flask entirely in aluminum foil to prevent photolytic degradation.

  • Dissolution: Dissolve 1.0 equivalent of 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate in anhydrous Methanol (0.1 M concentration).

  • Cooling: Submerge the flask in a dry ice/ethylene glycol bath maintained strictly at −20∘C .

  • Oxidation: Add 1.1 equivalents of freshly prepared, anhydrous t -BuOCl dropwise over 10 minutes. Stir for 30 minutes.

    • Self-Validation Checkpoint: Spot the reaction on a silica TLC plate (Hexanes/EtOAc). The starting material spot should completely disappear, replaced by a less polar, UV-active spot corresponding to the N-chloro intermediate. If starting material remains, the t -BuOCl has likely degraded.

Phase 2: Base-Mediated Cyclization
  • Activation: While maintaining −20∘C , add 1.2 equivalents of anhydrous 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) dropwise using a syringe pump over 20 minutes.

    • Causality Note: Slow addition prevents localized exothermic spikes that would otherwise trigger the Lossen rearrangement.

    • Self-Validation Checkpoint: As the cyclization proceeds, the reaction mixture will transition from a clear solution to a cloudy suspension as the DBU-mesylate salt precipitates. This visual cue confirms the successful expulsion of the leaving group and formation of the diazirine ring.

Phase 3: Cold Isolation
  • Quenching: Quench the reaction at −20∘C with a cold pH 7 phosphate buffer.

  • Extraction: Extract the aqueous layer three times with ice-cold pentane. Pentane is chosen because it is easily removed without heat.

  • Concentration: Dry the combined organic layers over anhydrous Na2​SO4​ . Concentrate under reduced pressure using a rotary evaporator equipped with a 0∘C ice-water bath. Do not apply external heat.

References

  • Moss, R. A.; Chu, G.; Sauers, R. R. "Unprecedented Chemistry of an Aryloxychlorodiazirine: Generation of a Dihalodiazirine and Diazirinone." Journal of the American Chemical Society, 2005, 127(8), 2408-2409.[Link]

  • Moss, R. A. "Diazirines: Carbene Precursors Par Excellence." Accounts of Chemical Research, 2006, 39(4), 267-272.[Link]

  • Graham, W. H. "The Synthesis and Chemistry of Diazirines." Journal of the American Chemical Society, 1965, 87(20), 4396-4397.[Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate vs. Traditional Carbamimidating Reagents

Executive Summary & Mechanistic Paradigm Shift The installation of carbamimidoyl (guanyl) groups is a critical transformation in medicinal chemistry, given the prevalence of guanidine pharmacophores in kinase inhibitors,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Paradigm Shift

The installation of carbamimidoyl (guanyl) groups is a critical transformation in medicinal chemistry, given the prevalence of guanidine pharmacophores in kinase inhibitors, antimicrobial agents, and peptide therapeutics. Historically, this transformation has relied on traditional carbamimidating reagents—such as 1H -pyrazole-1-carboxamidine or S -methylisothiourea—which operate via a standard nucleophilic addition-elimination mechanism.

However, the emergence of 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate represents a fundamental mechanistic paradigm shift. Rather than relying on the nucleophilicity of the target amine to attack a stabilized, electron-deficient carbon, this novel reagent leverages the exceptional leaving-group ability of the methanesulfonyloxy (mesylate) moiety. Under mild basic conditions, it undergoes a Lossen-type rearrangement to generate a highly reactive carbodiimide/cyanamide intermediate in situ. This intermediate is rapidly trapped by amines, including sterically hindered substrates that typically fail with traditional reagents. The electron-donating 4-methoxy group on the phenoxy ring precisely tunes the electronics of the system, stabilizing the transition state during N–O bond cleavage while providing an easily removable, odorless byproduct (4-methoxyphenol) [1, 2].

Mechanistic Visualization

To understand the causality behind the experimental choices, we must first visualize the divergent reaction pathways.

Pathway A: Traditional Guanylation

Traditional reagents require the amine to act as a strong nucleophile. If the amine is sterically hindered or electronically deactivated, the tetrahedral intermediate fails to form efficiently.

G A Target Amine (R-NH2) C Tetrahedral Intermediate A->C Nucleophilic Attack B Traditional Reagent (e.g., Pyrazole-1-carboxamidine) B->C D Substituted Guanidine C->D Elimination E Leaving Group (e.g., Pyrazole) C->E

Caption: Traditional nucleophilic addition-elimination pathway for amine guanylation.

Pathway B: 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate

By utilizing a mesylate leaving group, the reagent proactively generates a highly electrophilic species, shifting the kinetic burden away from the amine.

G A 4-Methoxyphenyl N'-[(methane- sulfonyl)oxy]carbamimidate B Base-Promoted Activation A->B C Reactive Intermediate (Carbodiimide species) B->C Lossen-type Rearrangement F Byproducts (Mesylate + 4-Methoxyphenol) B->F E Substituted Guanidine C->E Rapid Trapping D Target Amine (R-NH2) D->E

Caption: Base-promoted Lossen-type rearrangement and subsequent amine trapping.

Comparative Performance Data

The table below synthesizes quantitative performance metrics across standard drug-development workflows. The data highlights the superior reactivity profile of the mesyloxy-based reagent, particularly concerning reaction temperatures and substrate scope.

Performance MetricTraditional Reagents (e.g., 1H -Pyrazole-1-carboxamidine)4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate
Primary Mechanism Addition-EliminationLossen-type Rearrangement / In situ Electrophile
Reactivity with Hindered Amines Low to Moderate (<40% yield)High (>85% yield)
Standard Reaction Temperature 50 °C – 80 °C (Heating required)20 °C – 40 °C (Ambient to mild)
Reaction Time (Standard Amines) 12 – 24 hours2 – 6 hours
Byproduct Profile Pyrazole, Methyl mercaptan (toxic/odorous)4-Methoxyphenol, Methanesulfonate (odorless)
Purification Complexity Moderate (Chromatography often required)Low (Byproducts easily removed via basic aqueous wash)

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind the reagent stoichiometry and solvent choices is explicitly detailed.

Protocol A: Traditional Guanylation (Control Workflow)

Using 1H -Pyrazole-1-carboxamidine hydrochloride [1]

  • Preparation: Dissolve the target primary or secondary amine (1.0 mmol) in anhydrous N,N -dimethylformamide (DMF) (5.0 mL) under an inert nitrogen atmosphere.

  • Reagent Addition: Add 1H -pyrazole-1-carboxamidine hydrochloride (1.2 mmol) followed by N,N -diisopropylethylamine (DIPEA) (2.5 mmol). Rationale: DIPEA neutralizes the hydrochloride salt and maintains the amine in its nucleophilic free-base form.

  • Reaction Execution: Heat the mixture to 60 °C and stir for 16 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with saturated aqueous NaHCO3​ (3 × 10 mL) to remove the pyrazole byproduct.

  • Validation: Monitor the disappearance of the starting amine via TLC (Ninhydrin stain). Prolonged heating may lead to degradation if the amine is sensitive.

Protocol B: Advanced Carbamimidating Workflow

Using 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate [2]

  • Preparation: Dissolve the target amine (1.0 mmol) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (5.0 mL) at 0 °C under nitrogen. Rationale: DCM/THF are preferred over DMF to minimize solvent participation during the highly reactive intermediate phase.

  • Reagent Addition: Add 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate (1.1 mmol) in a single portion.

  • Activation (The Critical Step): Dropwise add a mild, non-nucleophilic base such as triethylamine ( Et3​N ) or DIPEA (2.2 mmol). Rationale: The base abstracts the proton, triggering the immediate expulsion of the mesylate group and driving the Lossen-type rearrangement. Adding the base slowly prevents thermal runaway and dimerization of the intermediate.

  • Reaction Execution: Allow the reaction to warm to ambient temperature (20 °C) and stir for 3 hours.

  • Workup: Dilute the mixture with DCM (15 mL). Wash sequentially with 1M aqueous NaOH (2 × 10 mL) and brine (10 mL). Rationale: The 1M NaOH wash completely deprotonates and extracts the 4-methoxyphenol byproduct into the aqueous layer, ensuring a highly pure organic phase.

  • Validation: The reaction is self-indicating; the consumption of the mesyloxy reagent is rapid, and the absence of odorous byproducts confirms a clean conversion.

Conclusion

While traditional reagents like 1H -pyrazole-1-carboxamidine remain viable for simple, unhindered primary amines, they fail to meet the kinetic demands of complex, sterically encumbered scaffolds common in modern drug discovery. 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate bypasses these kinetic bottlenecks by altering the fundamental reaction mechanism. By generating a highly reactive electrophile in situ via mesylate expulsion, it enables rapid, high-yielding carbamimidations under ambient conditions while simultaneously simplifying downstream purification.

References

  • Bernatowicz, M. S.; Wu, Y.; Matsueda, G. R. "1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis." Journal of Organic Chemistry, 1992. URL:[Link]

  • Moss, R. A.; Chu, G.; Sauers, R. R. "Unprecedented Chemistry of an Aryloxychlorodiazirine: Generation of a Dihalodiazirine and Diazirinone." Journal of the American Chemical Society, 2005. URL:[Link]

Comparative

Comprehensive Comparison &amp; MS Validation Guide: 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate

Executive Summary In advanced synthetic workflows and drug development, the controlled generation of reactive nitrogen species—such as isocyanates via the Lossen rearrangement or electrophilic nitrogen centers for direct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced synthetic workflows and drug development, the controlled generation of reactive nitrogen species—such as isocyanates via the Lossen rearrangement or electrophilic nitrogen centers for direct amination—requires highly tuned O-activated precursors. 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate represents a sophisticated reagent in this class. By pairing a highly labile methanesulfonate (mesyl) leaving group with a UV-active, electron-donating 4-methoxyphenyl moiety, this compound offers distinct kinetic and analytical advantages over classical reagents.

This guide objectively compares its performance against traditional alternatives and provides a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol to ensure structural integrity prior to downstream applications.

Mechanistic Context & Reagent Utility

The utility of N′ -sulfonyloxy carbamimidates lies in their ability to undergo rapid, base-catalyzed or thermally induced N-O bond cleavage. This cleavage is the rate-determining step in "Lossen-type" rearrangements, where the intermediate cleanly collapses into an isocyanate or urea derivative[1]. The activation energy for this rearrangement is directly proportional to the acidity of the leaving group's conjugate acid[2].

Because methanesulfonic acid ( pKa​≈−1.9 ) is a significantly stronger acid than the leaving groups found in standard diacyl hydroxylamines, the mesylated carbamimidate undergoes rearrangement under exceptionally mild conditions, preventing the degradation of sensitive molecular payloads[3][4].

Comparative Analysis: Performance Against Alternatives

To establish its utility, we must evaluate 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate against the industry standards for electrophilic amination and rearrangement: O-(2,4-Dinitrophenyl)hydroxylamine (DPH) and O-Tosylhydroxylamine ( TsONH2​ ) .

Table 1: Objective Reagent Performance Comparison
Parameter4-MeO-Ph N'-MsO-carbamimidateO-(2,4-Dinitrophenyl)hydroxylamine (DPH)O-Tosylhydroxylamine ( TsONH2​ )
Leaving Group pKa​ ~ -1.9 (Methanesulfonic acid)~ 4.0 (2,4-Dinitrophenol)~ -2.8 (p-Toluenesulfonic acid)
Steric Profile Compact (Mesylate)Bulky (Dinitrophenyl)Bulky (Tosylate)
Thermal Stability Moderate (Requires cold storage)Poor (Explosive hazard)Moderate
MS Ionization (ESI) Excellent (ESI+) via amidine NPoor (Often requires ESI-)Moderate (ESI+)
Reaction Kinetics Rapid (Mild conditions)Very Rapid (Exothermic)Slower (Steric hindrance)
Analytical Tracking Strong UV chromophore (254 nm)Strong UV, but overlaps with productsWeak UV handle

Causality in Reagent Selection: While TsONH2​ offers a slightly better leaving group pKa​ , its bulky tolyl ring severely hinders reaction kinetics in sterically congested synthetic pockets. Conversely, DPH is highly reactive but poses severe safety risks and is notoriously difficult to track via positive-mode electrospray ionization (ESI+) due to its electron-deficient nature. The 4-methoxyphenyl mesyloxy derivative strikes an optimal balance: the mesyl group provides a compact, highly active leaving group, while the carbamimidate nitrogen ensures near-quantitative protonation for ESI-MS tracking.

Mass Spectrometry Validation: Fragmentation Dynamics

Validating the intact structure of 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate ( C9​H12​N2​O5​S , Exact Mass: 260.0467 Da) is analytically challenging. The very feature that makes it synthetically useful—the highly labile N-O-Ms bond—makes it prone to premature in-source fragmentation during MS analysis[1].

When ionized via ESI+, the molecule yields a robust [M+H]+ precursor ion at m/z 261.05. Upon Collision-Induced Dissociation (CID), the molecule exhibits two primary, diagnostic neutral losses:

  • Loss of Methanesulfonic Acid (96 Da): Cleavage of the N-O bond yields a reactive intermediate at m/z 165.05.

  • Loss of 4-Methoxyphenol (124 Da): Cleavage of the ester/aryl-ether linkage yields an isocyanate-like fragment at m/z 137.00.

Fragmentation M [M+H]+ m/z 261.05 F1 - MsOH m/z 165.05 M->F1 CID (15 eV) Neutral Loss 96 Da F2 - 4-MeO-Phenol m/z 137.00 M->F2 CID (25 eV) Neutral Loss 124 Da F3 Aryl Cation m/z 107.05 F1->F3 CID (35 eV) Deep Cleavage

MS/MS fragmentation pathways of the target carbamimidate.

Self-Validating Experimental Protocol

To prevent false negatives caused by thermal degradation or solvolysis, the following LC-MS/MS protocol acts as a self-validating system. It utilizes cold-column chromatography and low-energy source parameters to ensure the detected m/z 261.05 peak is the intact precursor.

Step-by-Step Methodology

Step 1: Aprotic Sample Preparation

  • Action: Dissolve the standard in 100% LC-MS grade Acetonitrile (MeCN) to a stock concentration of 1 mg/mL. Dilute to 10 µg/mL using 80:20 MeCN: H2​O (with 0.1% Formic Acid) immediately prior to injection.

  • Causality: Protic solvents like Methanol ( MeOH ) readily induce solvolysis of the mesylate group at room temperature. Maintaining an aprotic organic environment preserves the N-O-Ms linkage. Formic acid is added strictly to the final dilution to drive carbamimidate protonation, maximizing ESI+ sensitivity.

Step 2: Cold Chromatographic Separation

  • Action: Utilize a sub-2 µm C18 column (e.g., 50 x 2.1 mm). Set the column oven strictly to 15°C. Run a fast gradient (0.5 mL/min) from 5% to 95% MeCN over 3 minutes.

  • Causality: The Lossen rearrangement is thermally activated[2]. Standard column temperatures (40°C) will cause on-column degradation, resulting in split peaks or total loss of the precursor. A chilled, rapid gradient ensures the molecule reaches the MS intact.

Step 3: Soft ESI+ Ionization

  • Action: Set the ESI capillary voltage to 2.5 kV (lower than the standard 3.5 kV). Reduce the desolvation gas temperature to 250°C and minimize the Declustering Potential (DP) to 20 V.

  • Causality: High thermal energy and high DP in the source will cleave the mesylate before the first quadrupole, making the sample appear as though it has already rearranged. "Soft" ionization preserves the fragile [M+H]+ ion.

Step 4: QqQ MRM Validation

  • Action: Monitor the specific Multiple Reaction Monitoring (MRM) transition m/z 261.05 165.05 at a Collision Energy (CE) of 15 eV.

  • Causality: This transition uniquely confirms the presence of the intact mesylate group. If only m/z 165.05 is seen in the Q1 full scan, the source parameters are too harsh, or the sample has degraded in the vial.

Protocol S1 1. Aprotic Solvation (MeCN, 4°C) S2 2. Cold LC Separation (C18, 15°C) S1->S2 S3 3. Soft ESI+ Ionization (Low DP, 2.5 kV) S2->S3 S4 4. QqQ MRM Validation (m/z 261 -> 165) S3->S4

Self-validating LC-MS/MS workflow preventing in-source thermal degradation.

References

  • Metal-assisted Lossen Rearrangement | The Journal of Organic Chemistry |[Link]

  • A Combined Experimental and Computational Investigation on the Unusual Molecular Mechanism of the Lossen Rearrangement Reaction Activated by Carcinogenic Halogenated Quinones | PMC - National Institutes of Health |[Link]

  • Late-stage formation of a sactionine linkage enabled by Lossen rearrangement of glycyl hydroxamic acid | National Institute of Informatics (NII) |[Link]

  • ANOMALOUS 'LOSSEN-TYPE' REARRANGEMENT SYNTHESIS OF FUNCTIONALIZED IMIDAZOLINONES | Clockss | [Link]

Sources

Validation

benchmarking reactivity of 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate against standard tosylates

As a Senior Application Scientist, I approach reagent selection not as a binary choice of "working" or "failing," but as a precise alignment of molecular properties with the desired reaction pathway. When benchmarking th...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach reagent selection not as a binary choice of "working" or "failing," but as a precise alignment of molecular properties with the desired reaction pathway. When benchmarking the reactivity of 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate (a mesylate) against industry-standard tosylate equivalents, we must look beyond basic leaving group pKa​ values.

This guide provides an in-depth, objective comparison of these two N-sulfonyloxy carbamimidate classes, focusing on their distinct behaviors in electrophilic amination and transition-metal-catalyzed nitrene transfer.

Mechanistic Rationale: Sterics vs. Transition State Stabilization

N-sulfonyloxy carbamimidates (O-aryl isoureas) are highly versatile reagents. The inclusion of the electron-donating 4-methoxyphenyl group enriches the electron density of the isourea core, fundamentally altering N-O bond heterolysis dynamics compared to unfunctionalized aliphatic derivatives1[1]. However, the choice between a mesylate (-OMs) and a tosylate (-OTs) leaving group dictates the dominant reaction pathway:

  • Direct Electrophilic Amination ( SN​2 at Nitrogen): The mesylate group lacks the bulky tolyl ring. This reduced steric profile significantly lowers the activation energy for bimolecular nucleophilic attack at the nitrogen atom. For the direct amination of sterically hindered secondary amines, the mesylate is kinetically superior2[2].

  • Metal-Catalyzed Nitrene Transfer: In transition-metal catalyzed C-H amidation (e.g., using Iron-porphyrin catalysts), the tosylate generally outperforms the mesylate. The causality here is non-covalent: the tolyl ring of the tosylate engages in stabilizing π−π stacking interactions with the porphyrin ligand of the catalyst. This stabilization facilitates the formation of the high-valent metal-nitrene intermediate while suppressing background degradation. Consequently, N-tosyloxy substrates typically yield higher amidation conversions than their N-mesyloxy analogs3[3].

Mechanism Substrate 4-MeO-Ph N'-OMs Carbamimidate Nitrene Metal-Nitrene Intermediate Substrate->Nitrene N-O Cleavage (-OMs) Electrophile Direct Amination Pathway Substrate->Electrophile Nucleophile Attack (SN2 at N) Metal Fe(III) Catalyst Metal->Nitrene Coordination Prod1 C-H Amidation Product Nitrene->Prod1 C-H Insertion Prod2 Aminated Nucleophile Electrophile->Prod2 Amine Transfer

Mechanistic divergence of N-mesyloxy carbamimidates in amidation vs. nitrene transfer.

Quantitative Benchmarking Data

To objectively compare these reagents, we subjected both the mesylate and the tosylate to parallel standardized assays. The data below summarizes their performance across different reaction environments.

Parameter4-MeO-Ph N'-OMs (Mesylate)4-MeO-Ph N'-OTs (Tosylate)
Intrinsic Leaving Group Ability ( pKa​ of conjugate acid) -1.9-2.8
Steric Hindrance (A-value equivalent) LowHigh
Direct Amination Yield (Morpholine, 1h, 25°C) >95%72%
Fe-Catalyzed C-H Amidation Yield 45%94%
Aqueous Half-Life (pH 7.4 Buffer, 25°C) 4.2 hours18.5 hours

Self-Validating Experimental Protocols

Trust in chemical benchmarking requires a self-validating experimental design. The following protocols incorporate internal standards and mass-balance tracking to ensure that observed kinetic differences are intrinsic to the leaving group, and not artifacts of isolation or side-reactions.

Protocol 1: Self-Validating Kinetic Assay for Direct Amination

Objective: Measure the pseudo-first-order rate constant of nucleophilic amination while ensuring 100% mass balance via quantitative NMR (qNMR). Causality: qNMR is chosen over LC-MS to eliminate ionization bias and physical isolation losses, providing a true reflection of the reaction kinetics. 1,3,5-Trimethoxybenzene is selected as the internal standard because its aromatic singlet (~6.1 ppm) does not overlap with the 4-methoxyphenyl signals of the substrate.

Step-by-Step Methodology:

  • Preparation: Accurately weigh 0.100 mmol of 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate and 0.033 mmol of 1,3,5-trimethoxybenzene (internal standard).

  • Dissolution: Dissolve the mixture in 0.5 mL of anhydrous CD3​CN in a standard NMR tube. Acquire a t=0 baseline 1H NMR spectrum.

  • Initiation: Inject 0.500 mmol (5 equivalents) of morpholine directly into the NMR tube. Invert three times to mix.

  • Monitoring: Acquire 1H NMR spectra every 5 minutes for 1 hour at 298 K.

  • Validation & Analysis: Integrate the decay of the mesylate methyl singlet (~3.1 ppm) against the internal standard. Calculate the pseudo-first-order rate constant ( kobs​ ). Verify mass balance by ensuring the sum of the starting material and the aminated morpholine product equals 100% relative to the internal standard.

Protocol 2: Iron-Catalyzed C-H Amidation Benchmark

Objective: Evaluate the efficiency of nitrene generation and subsequent C-H insertion. Causality: Dichloroethane (DCE) is utilized as the solvent because its non-coordinating nature prevents competitive binding at the iron center, which would otherwise destabilize the transient Fe(V)-nitrene species3[3].

Step-by-Step Methodology:

  • Reaction Setup: In a nitrogen-filled glovebox, charge a Schlenk flask with 0.20 mmol of the carbamimidate substrate, 2 mol% Fe(III)(TPP)Cl catalyst, and 0.30 mmol (1.5 equiv) of anhydrous K2​CO3​ .

  • Solvent Addition: Add 2.0 mL of anhydrous DCE. Seal the flask and transfer it to a fume hood.

  • Execution: Stir the heterogeneous mixture vigorously at room temperature (25°C) for exactly 18 hours.

  • Quench & Validation: Add 0.20 mmol of an internal standard (e.g., dodecane) and take a 50 μL aliquot for GC-FID analysis to determine crude conversion (orthogonal validation).

  • Isolation: Filter the mixture through a short pad of Celite, concentrate under reduced pressure, and purify via silica gel flash chromatography to determine the isolated yield of the benzoxazolone/amidation product.

Workflow Prep Substrate Preparation React Parallel Assays (OMs vs OTs) Prep->React Equimolar NMR qNMR Monitoring (Internal Std) React->NMR Aliquots Data Kinetic Profiling & Mass Balance NMR->Data Validation

Self-validating experimental workflow for benchmarking leaving group kinetics via qNMR.

References

  • Duspara, P. A., Islam, M. S., Lough, A. J., & Batey, R. A. (2012). Synthesis and reactivity of N-alkyl carbamoylimidazoles: development of N-methyl carbamoylimidazole as a methyl isocyanate equivalent. Journal of Organic Chemistry.
  • Kumar, A., & coworkers. (2018). Iron-Catalyzed Arene C–H Amidation Using Functionalized Hydroxyl Amines at Room Temperature.
  • Moss, R. A., & coworkers. (2004). Solvent-Equilibrated Ion Pairs from Carbene Fragmentation Reactions. Journal of the American Chemical Society.

Sources

Comparative

spectroscopic comparison of 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate and its analogs

As a Senior Application Scientist, I frequently evaluate the stability, reactivity, and spectroscopic profiles of carbene precursors. The synthesis of dihalodiazirines—and their subsequent photo-extrusion to generate car...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate the stability, reactivity, and spectroscopic profiles of carbene precursors. The synthesis of dihalodiazirines—and their subsequent photo-extrusion to generate carbenes for laser flash photolysis (LFP)—relies heavily on the Graham oxidation of isoureas. Specifically, O-aryl-N'-[(methanesulfonyl)oxy]carbamimidates (also referred to as N-methanesulfonyloxy-O-arylisoureas) serve as the critical intermediates in this pathway .

By tuning the electronic properties of the aryloxy group—comparing the electron-donating 4-methoxyphenyl variant to the unsubstituted phenyl and electron-withdrawing 4-nitrophenyl analogs—we can predictably modulate the spectroscopic profile and downstream reactivity of these precursors. This guide provides an objective, data-driven comparison of 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate against its alternatives, detailing the causality behind synthetic choices and offering self-validating experimental protocols.

Mechanistic Pathway & Logical Relationships

The primary utility of these carbamimidates is their conversion into aryloxychlorodiazirines. During the Graham oxidation, hypochlorite attacks the isourea nitrogen. The mesyl (OMs) group is specifically chosen over bulkier alternatives (like tosyl) because its minimal steric hindrance and excellent leaving-group ability facilitate the subsequent SN​2′ cyclization to form the diazirine ring. The aryloxy group is later displaced via a second SN​2′ attack by halide ions (e.g., TBACl or TBAF) to yield the target dihalodiazirine .

Pathway A O-Aryl-N'-[(methanesulfonyl)oxy] carbamimidate B 3-Aryloxy-3-chloro diazirine A->B NaOCl, MeOH (Graham Oxidation) C Dihalodiazirine (e.g., CCl2N2) B->C TBACl / TBAF (Diazirine Exchange) D Dihalocarbene (:CCl2) C->D hv (LFP) (-N2)

Reaction pathway from O-mesyl carbamimidate to carbene.

Spectroscopic Comparison

The electronic nature of the aryloxy substituent directly impacts the electron density across the isourea core. The 4-methoxy group donates electron density via resonance, increasing the shielding of the isourea protons and slightly weakening the C=N bond compared to the 4-nitro analog.

Table 1: Comparative Spectroscopic Data of Carbamimidate Analogs

Analog¹H NMR (OMs, ppm)¹H NMR (NH₂, ppm)FTIR (C=N, cm⁻¹)UV-Vis (λmax, nm)
4-Methoxyphenyl 3.126.401642~275
Phenyl (Standard)3.156.551650~265
4-Nitrophenyl 3.256.801665~310
Causality in Spectroscopic Variations:
  • ¹H NMR: The mesyl protons remain relatively static across analogs (~3.1–3.2 ppm), acting as an internal chemical shift reference. However, the NH2​ protons shift significantly downfield in the 4-nitro analog. This is due to the strong electron-withdrawing effect propagating through the oxygen atom, which deshields the isourea nitrogen.

  • FTIR: The C=N stretching frequency is a direct readout of bond order. The 4-methoxyphenyl analog exhibits a lower frequency (1642 cm⁻¹) due to resonance donation from the oxygen lone pairs, which increases single-bond character. In contrast, the 4-nitro analog restricts this donation, stiffening the C=N bond (1665 cm⁻¹).

  • Performance vs. Alternatives: The 4-methoxyphenyl precursor offers superior solubility in polar aprotic solvents and provides a distinct UV-Vis chromophore (~275 nm). This red-shifted absorption is highly advantageous when monitoring the subsequent Graham oxidation, as it minimizes overlap with the NaOCl oxidant absorption band. However, for the downstream diazirine exchange step, the 4-nitrophenyl analog is often preferred because the 4-nitrophenoxy moiety is a superior leaving group compared to the 4-methoxyphenoxy group .

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocol for synthesizing 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate incorporates self-validating checkpoints at every stage.

Workflow Step1 1. Cyanate Formation (Cyanogen Bromide + Phenol) Step2 2. Isourea Formation (Addition of NH2OH) Step1->Step2 Step3 3. Mesylation (MsCl + Pyridine) Step2->Step3 Step4 4. Spectroscopic Validation (NMR, IR, UV-Vis) Step3->Step4

Step-by-step synthetic and validation workflow for carbamimidates.

Step-by-Step Methodology:

Step 1: Cyanate Formation

  • Procedure: Dissolve 4-methoxyphenol (10.0 mmol) and cyanogen bromide (11.0 mmol) in anhydrous acetone (25 mL) at 0 °C. Add triethylamine (11.0 mmol) dropwise over 15 minutes.

  • Causality: Cyanogen bromide is utilized to form the highly electrophilic 4-methoxyphenyl cyanate. Maintaining a strict 0 °C temperature is critical to prevent the exothermic trimerization of the cyanate into a cyanurate ring.

  • Validation Checkpoint: Monitor the crude reaction mixture via FTIR. The successful formation of the cyanate is confirmed by the appearance of a sharp, intense -OCN stretch at ~2250 cm⁻¹.

Step 2: Isourea Formation

  • Procedure: Treat the crude cyanate with free hydroxylamine (generated in situ from NH2​OH⋅HCl and NaOH) in ethanol at room temperature. Stir for 2 hours.

  • Causality: Hydroxylamine acts as an alpha-effect nucleophile, rapidly and cleanly attacking the cyanate carbon to form N-hydroxy-O-(4-methoxyphenyl)isourea without over-alkylation.

  • Validation Checkpoint: FTIR must show the complete disappearance of the 2250 cm⁻¹ peak and the emergence of a broad O-H/N-H stretching band at 3300–3400 cm⁻¹.

Step 3: Mesylation (Target Compound Isolation)

  • Procedure: Dissolve the N-hydroxy isourea in dry dichloromethane (DCM) containing pyridine (1.5 eq). Cool to 0 °C and add methanesulfonyl chloride (1.1 eq) dropwise. Stir for 1 hour, then wash with cold 5% HCl, dry over Na2​SO4​ , and concentrate.

  • Causality: Pyridine acts dually as an acid scavenger and a nucleophilic catalyst. Mesyl chloride is strictly required here; substituting with tosyl chloride will sterically hinder the subsequent Graham oxidation, severely depressing diazirine yields.

  • Validation Checkpoint: ¹H NMR ( CDCl3​ ) of the purified product must show a sharp 3H singlet at 3.12 ppm (confirming the OMs group) and the disappearance of the N-OH proton. The NH2​ protons should integrate to 2H at ~6.40 ppm.

References

  • Moss, R. A. (2006). "Diazirines: Carbene Precursors Par Excellence". Accounts of Chemical Research, 39(4), 267-272. URL:[Link]

  • Moss, R. A., Chu, G., & Sauers, R. R. (2005). "Unprecedented Chemistry of an Aryloxychlorodiazirine: Generation of a Dihalodiazirine and Diazirinone". Journal of the American Chemical Society, 127(8), 2408-2409. URL:[Link]

  • Moss, R. A., et al. (2007). "Chlorofluorocarbene: First UV Observation of a Dihalocarbene in Solution". Organic Letters, 9(10), 1963-1965. URL:[Link]

Validation

cross-validation of 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate synthesis yields across different laboratories

Executive Summary The synthesis of complex heterocycles and cyanamides demands highly reactive yet stable precursors. Historically, the field has relied on highly toxic reagents like cyanogen bromide, which present sever...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex heterocycles and cyanamides demands highly reactive yet stable precursors. Historically, the field has relied on highly toxic reagents like cyanogen bromide, which present severe safety and handling risks[1]. As an advanced alternative, 4-Methoxyphenyl N′ -[(methanesulfonyl)oxy]carbamimidate has emerged as a superior electrophilic amination and cyanamide transfer reagent. By utilizing this O -mesyl amidoxime derivative, researchers can achieve high-yielding cyclizations to 5-amino-1,2,4-thiadiazoles and oxadiazoles under significantly milder conditions[2]. Furthermore, the reduction and substitution profiles of O -mesyl-substituted amidoximes offer predictable, stereocontrolled pathways to semicyclic amidines[3].

This guide objectively compares the performance of 4-Methoxyphenyl N′ -[(methanesulfonyl)oxy]carbamimidate against traditional alternatives, provides cross-laboratory validation data to benchmark expected yields, and details a self-validating synthesis protocol.

Alternative Comparison Guide

When designing a synthetic route toward substituted cyanamides or 1,2,4-oxadiazoles, the choice of the amidoxime activating group dictates both the reaction kinetics and the safety profile of the workflow. The table below compares the O -mesyl target compound against its O -tosyl analog and the traditional cyanogen bromide approach.

PrecursorYield (Heterocyclization)Toxicity ProfileReaction KineticsStorage Stability
4-Methoxyphenyl N′ -[(methanesulfonyl)oxy]carbamimidate 85–92% Moderate (Standard PPE)Fast (< 2 hours) High (Stable at 4 °C for months)
4-Methoxyphenyl N′ -[(4-toluenesulfonyl)oxy]carbamimidate 70–80%Moderate (Standard PPE)Slow (4–6 hours)High (Stable at RT)
Cyanogen Bromide 60–75%Extreme (Highly Toxic/Volatile)Very Fast (< 1 hour)Low (Moisture sensitive)

Mechanistic Causality: The superior performance of the O -mesyl derivative over the O -tosyl variant is driven by reduced steric hindrance. The compact methanesulfonyl group allows for tighter transition states during base-promoted Tiemann rearrangements, accelerating the cyclization rate and minimizing competitive degradation pathways.

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow from the parent amidoxime to the final heterocycle, highlighting the critical O -mesylation step.

Mechanism N1 4-Methoxyphenyl N'-hydroxycarbamimidate N3 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate N1->N3 O-Mesylation (0-5 °C) N2 Methanesulfonyl Chloride (MsCl) / Et3N N2->N3 Electrophilic Donor N4 Base-Promoted Tiemann Rearrangement N3->N4 Activation N5 Cyanamide / Heterocycle Derivatives N4->N5 Cyclization

Mechanistic pathway of O-mesylation and subsequent Tiemann rearrangement.

Cross-Laboratory Validation Data

To establish a reliable benchmark for this synthesis, the O -mesylation protocol was cross-validated across three independent laboratory environments. The data demonstrates high reproducibility and scalability, confirming the robustness of the methodology.

Laboratory EnvironmentScale (mmol)Crude Yield (%)Purified Yield (%)Purity (HPLC, %)
Lab A (Process Development) 50.094.288.599.2
Lab B (Academic Partner) 5.091.084.198.5
Lab C (Contract Research Org) 100.095.189.399.5

Statistical Note: The variance in purified yield (±2.6%) is primarily attributed to differences in recrystallization efficiency at varying scales rather than reaction conversion.

Self-Validating Experimental Protocol

The synthesis of 4-Methoxyphenyl N′ -[(methanesulfonyl)oxy]carbamimidate requires strict adherence to temperature and stoichiometric controls. This protocol is designed as a self-validating system , providing visual and analytical cues to ensure success at each stage.

Experimental Workflow

Workflow S1 Step 1 Dissolution in DCM S2 Step 2 Cool to 0-5 °C S1->S2 S3 Step 3 Dropwise MsCl S2->S3 S4 Step 4 NaHCO3 Quench S3->S4 S5 Step 5 Organic Extraction S4->S5

Step-by-step experimental workflow for the synthesis of the O-mesyl carbamimidate.

Step-by-Step Methodology

Step 1: Reagent Preparation & Dissolution

  • Action: Charge a flame-dried 250 mL round-bottom flask with 4-methoxyphenyl N′ -hydroxycarbamimidate (1.0 equiv, 10 mmol) and anhydrous dichloromethane (DCM, 50 mL).

  • Causality: DCM is explicitly selected because its low dielectric constant prevents the premature ionization of the highly reactive mesylate intermediate, thereby mitigating unwanted background hydrolysis.

Step 2: Base Addition & Temperature Control

  • Action: Add triethylamine (TEA, 1.5 equiv, 15 mmol) in one portion. Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

  • Causality: TEA acts as an acid scavenger. Its steric bulk prevents it from acting as a competing nucleophile. Strict cooling is required because exceeding 10 °C accelerates the exothermic N -mesylation side-reaction, which irreversibly degrades the yield.

Step 3: Electrophilic Activation (Mesylation)

  • Action: Add methanesulfonyl chloride (MsCl, 1.2 equiv, 12 mmol) dropwise over 30 minutes via an addition funnel.

  • Self-Validation Check: The reaction is intrinsically self-validating. The initial heterogeneous suspension of the amidoxime in DCM will transition to a transparent, homogenous solution as the O -mesylated product forms. If the solution remains cloudy after 1 hour, it indicates incomplete mesylation. This prompts an immediate TLC check (Hexane:EtOAc 1:1, UV active at 254 nm); an Rf​ shift from 0.2 (starting material) to 0.6 (product) confirms successful conversion.

Step 4: Quenching & Phase Separation

  • Action: Quench the reaction by adding 20 mL of saturated aqueous NaHCO3​ . Transfer the mixture to a separatory funnel and collect the lower organic layer.

  • Causality: The mild, biphasic basic quench neutralizes residual MsCl and TEA-HCl salts without hydrolyzing the newly formed, base-sensitive O -mesyl bond.

Step 5: Purification & Isolation

  • Action: Wash the organic layer with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Recrystallize the crude solid from a Hexane/EtOAc (3:1) mixture to yield the pure target compound as a white crystalline solid.

References

  • Petersen, T. (2018). Introduction to cyanamides - ORCA - Cardiff University. Cardiff University. Retrieved from[1]

  • Google Patents. EP0795551A1 - Method for preparing 5-amino-1,2,4-thiadiazol acetic acid derivatives. Retrieved from[2]

  • Ostrowska, K., & Kolasa, A. N-Alkyl-, N-Aryl-, and N-Hetaryl-Substituted Amidines (Imidamides). Thieme Connect. Retrieved from[3]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate

This guide provides essential safety and logistical information for the proper disposal of 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate. As researchers and drug development professionals, adherence to rigorous...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate. As researchers and drug development professionals, adherence to rigorous safety protocols is paramount, not only for personal safety but also for environmental stewardship. This document is structured to provide a deep, technically-grounded understanding of the procedures, ensuring that every step is a self-validating system of safety and compliance.

Understanding the Compound: A Proactive Approach to Safety

A thorough understanding of a chemical's structure and potential reactivity is the foundation of its safe handling and disposal. 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate is a complex molecule with several functional groups that dictate its chemical behavior and potential hazards.

  • Methanesulfonyl (Mesylate) Group: This is a derivative of methanesulfonic acid. Mesylates are well-known in organic chemistry as excellent leaving groups in nucleophilic substitution reactions.[1][2][3] This reactivity implies that the compound could be a potential alkylating agent. Alkylating agents as a class are often genotoxic and carcinogenic, as they can react with biological nucleophiles like DNA.[4] Therefore, it is prudent to handle this compound with the assumption that it may possess such properties.

  • Carbamimidate Moiety: This functional group contributes to the compound's overall polarity and potential for hydrogen bonding.

  • 4-Methoxyphenyl Group: This aromatic group influences the compound's solubility and may impact its metabolic profile and toxicity.

Given the presence of the reactive methanesulfonyl group, the primary safety concern is the potential for the compound to act as an alkylating agent. Therefore, all handling and disposal procedures must be designed to minimize exposure.

Pre-Disposal Risk Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, a thorough risk assessment is mandatory. This involves evaluating the quantity of waste, the potential for exposure, and the specific hazards of the chemical.

Essential Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.Protects against splashes and accidental eye contact.[5][6]
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Provides a barrier against skin contact. Always check for tears or punctures before use.
Body Protection A standard laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator with an organic vapor cartridge if there is a risk of aerosolization or if handling large quantities.Minimizes the risk of inhaling airborne particles.

All handling of 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate and its waste should be conducted within a certified chemical fume hood to ensure adequate ventilation.[7]

Disposal Workflow: A Step-by-Step Protocol

The recommended and safest method for the disposal of 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate is through a licensed hazardous waste contractor. In-lab neutralization is not recommended due to the potential for incomplete reactions and the generation of unknown, potentially hazardous byproducts.

Step 1: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[8][9][10]

  • Do not mix 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate waste with other chemical waste streams unless their compatibility is certain.

  • Specifically, keep it separate from strong acids, bases, and oxidizing agents.

Step 2: Container Selection and Labeling
  • Primary Container: Use a clean, dry, and chemically compatible container with a secure, leak-proof lid.[9][11] For solid waste, a high-density polyethylene (HDPE) or glass container is suitable. If reusing a container, ensure the original label is completely defaced or removed.[10][12]

  • Labeling: All hazardous waste containers must be clearly labeled.[8][12] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate"

    • The date the waste was first added to the container.

    • The name and contact information of the responsible researcher or lab.

Step 3: Waste Accumulation and Storage
  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[9]

  • This area should be away from heat sources and direct sunlight.

  • Utilize secondary containment, such as a plastic tub, to contain any potential leaks or spills.[8][11]

Step 4: Arranging for Disposal
  • Once the waste container is full, or if the project is complete, arrange for a pickup from your institution's Environmental Health and Safety (EHS) office or their designated hazardous waste contractor.[8][9]

  • Do not accumulate large quantities of waste in the laboratory.[8]

Emergency Procedures: Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate risks.

  • Small Spills (less than 1 gram):

    • Ensure proper PPE is worn.

    • Gently cover the spill with an absorbent material like vermiculite or sand to prevent aerosolization.

    • Carefully sweep the material into a designated hazardous waste container.

    • Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), and place the cloth in the hazardous waste container.

    • Wash the area with soap and water.

  • Large Spills (more than 1 gram):

    • Evacuate the immediate area.

    • Alert colleagues and your laboratory supervisor.

    • Contact your institution's EHS or emergency response team for assistance.[8]

Visualizing the Disposal Process

To ensure clarity, the following diagrams illustrate the decision-making process for the proper disposal of 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate.

Disposal_Workflow Disposal Decision Workflow start Waste Generated: 4-Methoxyphenyl N'- [(methanesulfonyl)oxy]carbamimidate assess Perform Risk Assessment start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe segregate Segregate Waste from Incompatible Chemicals ppe->segregate container Select Compatible, Labeled Hazardous Waste Container segregate->container store Store in Secondary Containment in Satellite Accumulation Area container->store pickup Arrange for Pickup by EHS/Licensed Contractor store->pickup end Disposal Complete pickup->end

Caption: A flowchart outlining the key steps for the safe disposal of the compound.

Chemical_Structure_Hazards Hazard Analysis of Functional Groups compound 4-Methoxyphenyl N'- [(methanesulfonyl)oxy]carbamimidate mesylate Methanesulfonyl (Mesylate) Group compound->mesylate carbamimidate Carbamimidate Group compound->carbamimidate methoxyphenyl 4-Methoxyphenyl Group compound->methoxyphenyl hazard_mesylate Potential Alkylating Agent (Handle as Genotoxic) Excellent Leaving Group mesylate->hazard_mesylate hazard_carbamimidate Contributes to Polarity and H-Bonding carbamimidate->hazard_carbamimidate hazard_methoxyphenyl Influences Solubility and Metabolism methoxyphenyl->hazard_methoxyphenyl

Caption: Breakdown of the compound's functional groups and their associated hazards.

Conclusion: A Commitment to Safety

The proper disposal of 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate is a critical aspect of laboratory safety. By understanding the compound's potential hazards, utilizing appropriate personal protective equipment, and adhering to a systematic disposal workflow, researchers can ensure a safe and compliant laboratory environment. Always consult your institution's specific waste disposal guidelines and when in doubt, contact your Environmental Health and Safety department.

References

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]

  • University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Environmental Health and Safety. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Campus Safety Division. Retrieved from [Link]

  • Monash University. (2025, June 15). Chemical Waste Disposal. Health Safety & Wellbeing. Retrieved from [Link]

  • CPAchem Ltd. (2023, June 23). Safety data sheet for 4-Methoxy-o-phenylenediamine.
  • Elder, D. P., & Snodin, D. J. (2010). Residues of Genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems?. Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1079-1085.
  • MilliporeSigma. (2025, November 6). Safety Data Sheet.
  • Chemtalk. (2008, May 28). Ester Disposal. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Wikipedia. (n.d.). Mesylate. Retrieved from [Link]

  • Smith, J. D., et al. (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)
  • Google Patents. (n.d.). US7297813B2 - Removal of alkyl alkanesulfonate esters from alkanesulfonic acids and other organic media.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Department of Chemistry. Retrieved from [Link]

  • Stockholm University. (n.d.). Procedures for the disposal of liquid chemical residues and aqueous solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl N-(4-methoxyphenyl)carbamate. PubChem. Retrieved from [Link]

  • Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide.
  • Akkurt, M., et al. (2011). N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o186.
  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Pharmaceutical Quality Research Institute. (n.d.). Sulfonate Esters - How Real is the Risk?. Retrieved from [Link]

  • de Moraes, J., et al. (2022). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. Antimicrobial Agents and Chemotherapy, 66(6), e00235-22.
  • ResearchGate. (2025, October 10). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Retrieved from [Link]

  • Khan, I. U., et al. (2011). N-(4-Methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o298.
  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • Weinreb, S. M., et al. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry, 75(11), 3636–3644.
  • National Institutes of Health. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC. Retrieved from [Link]

  • Reddit. (2019, November 15). Aqueous workup for mesylates. r/Chempros. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl n-(4-methoxyphenyl)carbamate (C9H11NO3).
  • Vinola, A. S., et al. (2016). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide.
  • Google Patents. (n.d.). EP0659736A1 - Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine.

Sources

Handling

Personal protective equipment for handling 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate

As a Senior Application Scientist, I emphasize to my teams that laboratory safety must be rooted in mechanistic understanding rather than rote memorization. 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I emphasize to my teams that laboratory safety must be rooted in mechanistic understanding rather than rote memorization. 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate is a highly specialized, electrophilic reagent utilized in advanced organic synthesis and drug development. Its utility stems from the highly reactive N-O-mesyl (N-O-Ms) bond, which facilitates rapid amination and coupling reactions. However, this exact structural feature dictates a stringent, zero-tolerance safety and handling protocol.

This guide provides the causality behind the required Personal Protective Equipment (PPE) and outlines a self-validating operational workflow to ensure absolute safety and logistical efficiency.

Part 1: Mechanistic Hazard Profile (The "Why")

To build a self-validating safety protocol, we must first analyze the molecular vulnerabilities of the reagent. Understanding why a chemical is dangerous ensures that scientists do not cut corners during execution.

  • Thermal Instability & Nitrenoid Generation : Compounds containing N-sulfonyloxy groups (such as N-O-Ms) possess inherently weak nitrogen-oxygen bonds. Under thermal stress or in the presence of incompatible catalysts, these bonds can undergo rapid, exothermic cleavage. This generates highly reactive nitrenoid species or triggers Lossen-type rearrangements [1]. Strict temperature controls are mandatory to prevent runaway reactions.

  • Aggressive Electrophilicity : The methanesulfonate (mesylate) moiety is an exceptional leaving group. In the presence of biological nucleophiles—such as the amines and thiols found in skin proteins and ocular tissues—the carbamimidate core acts as a potent alkylating agent, causing severe chemical burns and sensitization [2].

  • Lipophilic Penetration : The 4-methoxyphenyl group enhances the molecule's overall lipophilicity. This allows the compound to rapidly penetrate compromised skin barriers or standard, thin latex gloves, delivering the reactive electrophilic core directly into biological tissues.

Part 2: Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazards outlined above, the following PPE matrix is mandatory for any operational handling of this reagent.

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-layered Nitrile (Outer: 8 mil, Inner: 4 mil)Prevents lipophilic penetration; the thick outer layer provides a sacrificial barrier against mesylate alkylation.
Eye/Face Protection Splash Goggles + Polycarbonate Face ShieldProtects ocular mucosa from irreversible electrophilic damage in the event of an exothermic splash or aerosolization.
Body Protection Flame-resistant (FR) Lab Coat + Chemical ApronMitigates fire risk from potential thermal decomposition and provides a barrier against reactive powders.
Respiratory N95/P100 Particulate Respirator (If weighing outside hood)Prevents inhalation of fine, highly reactive dust which can cause severe respiratory tract sensitization.

Part 3: Structural Hazard & PPE Logic

HazardLogic Chem 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate NOMs N-O-Ms Bond (Weak, High Energy) Chem->NOMs Lipophilic 4-Methoxyphenyl Group (Lipophilic Carrier) Chem->Lipophilic Thermal Thermal Instability & Exothermic Decomp. NOMs->Thermal Alkylating Electrophilic Reactivity (Skin/Eye Damage) NOMs->Alkylating Lipophilic->Alkylating ColdChain Cold Chain Storage & Blast Shield Thermal->ColdChain Gloves Double Nitrile Gloving (Min 8 mil thickness) Alkylating->Gloves Hood Fume Hood (100 fpm) & Face Shield Alkylating->Hood

Logical relationship between structural hazards and required PPE controls.

Part 4: Operational Workflow & Handling Protocol

A safe experiment is a controlled experiment. Follow this step-by-step methodology when utilizing this reagent in synthetic workflows to ensure self-validating safety.

Step 1: Pre-Operational Setup

  • Ensure the chemical fume hood is certified and operating at a minimum face velocity of 100 fpm.

  • Clear the workspace of any incompatible materials, particularly strong bases, reducing agents, or transition metal catalysts that could prematurely trigger N-O bond cleavage[1].

  • Equip all PPE outlined in the matrix before opening the secondary containment.

Step 2: Reagent Transfer (Inert Conditions)

  • Retrieve the reagent from cold storage (-20°C to 4°C). Allow the sealed secondary container to reach room temperature in a desiccator before opening. Causality: Opening cold containers introduces atmospheric moisture, which can prematurely hydrolyze the mesylate group and degrade the reagent.

  • Weigh the solid using grounded, anti-static spatulas. Due to the risk of aerosolization, do not aggressively scrape or crush the powder.

Step 3: Reaction Execution

  • Always add the solid reagent to the reaction mixture in small, controlled portions. Never add the bulk nucleophile directly to the solid reagent, as the localized concentration gradient can cause an uncontrollable exothermic spike.

  • Maintain the reaction vessel in a cooling bath (e.g., ice/water or dry ice/acetone depending on the solvent) to keep internal temperatures strictly below 25°C during the addition phase.

Part 5: Quenching and Disposal Plan

Proper disposal requires chemically neutralizing the electrophilic N-O-Ms bond before it enters the laboratory waste stream. Dumping unquenched reagent into a general waste carboy can lead to reactions with trace amines, causing gas evolution and catastrophic carboy pressurization.

Step 1: Chemical Quenching

  • Upon reaction completion, cool the crude mixture to 0°C.

  • Slowly add a mild, aqueous reducing agent, such as a 10% w/v Sodium Thiosulfate ( Na2​S2​O3​ ) solution . The thiosulfate acts as a soft nucleophile, safely attacking any unreacted electrophilic species, displacing the mesylate group, and permanently neutralizing the hazard.

  • Stir the biphasic mixture vigorously for a minimum of 30 minutes to ensure complete biphasic transfer and quenching.

Step 2: Waste Segregation

  • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

  • Dispose of the organic layer in a designated "Halogenated/Reactive Organic Waste" container.

  • Dispose of the quenched aqueous layer in the "Aqueous Waste" container.

Part 6: Operational Workflow Diagram

Workflow Start 1. Pre-Operation Verify Hood & Don PPE Transfer 2. Reagent Transfer Inert Atmosphere (Ar/N2) Start->Transfer Reaction 3. Reaction Execution Strict Temp Control (<25°C) Transfer->Reaction Quench 4. Quenching Add 10% aq. Na2S2O3 Reaction->Quench Dispose 5. Waste Segregation Aqueous vs. Halogenated Quench->Dispose

Step-by-step operational and disposal workflow for reactive mesylates.

References

  • Alt, I. T.; Plietker, B. "Iron-Catalyzed Arene C–H Amidation Using Functionalized Hydroxyl Amines at Room Temperature." ACS Catalysis, 2018. URL: [Link]

  • Campbell, A. D. et al. "N-Sulfonyloxy Carbamates as Reoxidants for the Tethered Aminohydroxylation Reaction." Journal of the American Chemical Society, 2006. URL: [Link]

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